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  • Product: 2-Cyclohexyl-N-methylacetamide
  • CAS: 62141-37-1

Core Science & Biosynthesis

Foundational

2-Cyclohexyl-N-methylacetamide chemical structure

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexyl-N-methylacetamide Introduction Amide functional groups are cornerstones of modern chemistry and biology, forming the backbone of peptides...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexyl-N-methylacetamide

Introduction

Amide functional groups are cornerstones of modern chemistry and biology, forming the backbone of peptides and proteins and serving as critical pharmacophores in a vast array of therapeutic agents. The synthesis and characterization of novel amide-containing molecules are therefore of paramount importance to researchers in drug discovery, materials science, and organic synthesis. This guide provides a comprehensive technical overview of 2-Cyclohexyl-N-methylacetamide, a secondary amide featuring a bulky cyclohexyl substituent adjacent to the carbonyl group.

This document moves beyond a simple recitation of facts to provide a senior-level perspective on the molecule's synthesis, the rationale behind the chosen experimental approach, and a detailed roadmap for its unambiguous structural elucidation. The protocols and analytical strategies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

2-Cyclohexyl-N-methylacetamide is structurally defined by a cyclohexyl group attached to the alpha-carbon of an N-methylacetamide core. This arrangement distinguishes it from its more common isomer, N-cyclohexyl-N-methylacetamide, where the cyclohexyl group is bonded directly to the nitrogen atom.

Caption: Chemical structure of 2-Cyclohexyl-N-methylacetamide.

Table 1: Chemical Identifiers and Calculated Properties

IdentifierValueSource
IUPAC Name 2-Cyclohexyl-N-methylacetamide-
Molecular Formula C₉H₁₇NOCalculated
Molecular Weight 155.24 g/mol Calculated
CAS Number 2623-41-8-
Canonical SMILES CNC(=O)CC1CCCCC1-
Predicted LogP 1.6 - 2.0-
Predicted Boiling Point ~250-270 °C-
Predicted Solubility Sparingly soluble in water, soluble in methanol, ethanol, ethyl acetate, dichloromethane-

Synthesis of 2-Cyclohexyl-N-methylacetamide

Rationale and Synthetic Strategy

The most direct and reliable method for constructing a secondary amide such as 2-Cyclohexyl-N-methylacetamide is through the nucleophilic acyl substitution reaction between an activated carboxylic acid derivative and a primary amine. For this target, the logical precursors are cyclohexylacetyl chloride and methylamine .

Causality of Choice:

  • Acyl Chloride: Cyclohexylacetyl chloride is chosen over the corresponding carboxylic acid because it is a highly reactive electrophile. The chloride is an excellent leaving group, ensuring the reaction proceeds rapidly and often to completion at or below room temperature. This avoids the need for high temperatures or coupling agents (like DCC or EDC) that are required for direct amidation with the carboxylic acid, which can introduce side reactions and purification challenges.

  • Methylamine: As the nucleophile, methylamine is a simple, commercially available primary amine. Using it in a slight excess ensures the complete consumption of the more valuable acyl chloride and neutralizes the HCl byproduct generated during the reaction.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established two-step addition-elimination mechanism.

G reactants Cyclohexylacetyl Chloride Methylamine (2 equiv.) intermediate Tetrahedral Intermediate O⁻ C Cl N⁺H₂CH₃ reactants->intermediate 1. Nucleophilic Attack products 2-Cyclohexyl-N-methylacetamide Methylammonium Chloride intermediate->products 2. Elimination of Cl⁻

Caption: Mechanism for the synthesis of 2-Cyclohexyl-N-methylacetamide.

Detailed Experimental Protocol

This protocol is a self-validating system. The use of excess amine serves both as a reactant and a base, simplifying the procedure. The aqueous work-up is designed to remove the resulting ammonium salt and any unreacted amine, leading to a crude product of sufficient purity for many applications or for straightforward final purification.

Reagents and Equipment:

  • Cyclohexylacetyl chloride (1.0 equiv.)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 2.1 equiv.)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylacetyl chloride (1.0 equiv.) in DCM (approx. 5-10 mL per mmol of acyl chloride).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine.[1]

  • Amine Addition: Add the methylamine solution (2.1 equiv.) dropwise to the stirred acyl chloride solution over 10-15 minutes. A white precipitate (methylammonium chloride) will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.

  • Quenching & Work-up: Dilute the reaction mixture with additional DCM or EtOAc. Transfer the mixture to a separatory funnel.

  • Acidic Wash: Wash the organic layer sequentially with 1 M HCl to remove excess methylamine.

  • Basic Wash: Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Brine Wash: Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-Cyclohexyl-N-methylacetamide.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Safety Considerations
  • Cyclohexylacetyl chloride: This reagent is corrosive and lachrymatory. It reacts violently with water and alcohols. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]

  • Methylamine: This reagent is flammable and corrosive. It has a strong, pungent odor. Handle in a well-ventilated fume hood.

  • General Precautions: The reaction is exothermic and should be cooled appropriately. Always add reagents slowly and with stirring.[3]

Structural Elucidation and Analytical Workflow

Confirming the identity and purity of the synthesized product is a critical step that relies on a combination of spectroscopic and chromatographic techniques.

Overview of the Analytical Workflow

G A Synthesized Crude Product B Purification (e.g., Column Chromatography) A->B C Purity Assessment (HPLC / GC-MS) B->C D Structural Confirmation B->D H Final Characterized Product C->H >95% Purity E ¹H NMR & ¹³C NMR D->E F FT-IR Spectroscopy D->F G Mass Spectrometry (MS) D->G E->H F->H G->H

Caption: Standard workflow for the analysis of a synthesized compound.

Spectroscopic Characterization

Spectroscopic methods provide a detailed "fingerprint" of the molecule, allowing for unambiguous confirmation of its structure.[4]

  • 3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information about the electronic environment and connectivity of hydrogen atoms. For 2-Cyclohexyl-N-methylacetamide, one would expect to see:

      • A complex set of multiplets between ~0.8-1.8 ppm integrating to 11 protons (the cyclohexyl CH and CH₂ groups).

      • A doublet around ~2.0-2.2 ppm integrating to 2 protons (the CH₂ group alpha to the carbonyl).

      • A sharp singlet (or doublet if coupling to the N-H proton is observed) around ~2.7-2.9 ppm integrating to 3 protons (the N-CH₃ group).[5]

      • A broad singlet around ~5.5-6.5 ppm integrating to 1 proton (the N-H proton), which would disappear upon D₂O exchange.

    • ¹³C NMR: This provides information on the carbon skeleton. Expected signals include:

      • A signal for the N-methyl carbon around ~26 ppm.

      • Multiple signals for the cyclohexyl carbons between ~25-45 ppm.

      • A signal for the alpha-carbon (CH₂) around ~45-50 ppm.

      • A signal for the carbonyl carbon (C=O) downfield, around ~170-175 ppm.

  • 3.2.2 Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.

    • A strong, sharp absorption band between 1630-1680 cm⁻¹ corresponding to the C=O (amide I band) stretch.

    • A sharp absorption band around 3250-3350 cm⁻¹ corresponding to the N-H stretch of the secondary amide.

    • C-H stretching bands from the alkyl groups just below 3000 cm⁻¹ .

  • 3.2.3 Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns.

    • Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 155, corresponding to the molecular weight of the compound.

    • Key Fragments: Common fragmentation pathways would include alpha-cleavage, leading to characteristic fragments such as [CH₃NHCO]⁺ or [C₆H₁₁CH₂CO]⁺, and loss of the cyclohexyl group.

Summary of Expected Analytical Data

Table 2: Predicted Spectroscopic Data for 2-Cyclohexyl-N-methylacetamide

TechniqueFeatureExpected Value/ObservationRationale
¹H NMR N-CH₃~2.7-2.9 ppm (singlet/doublet, 3H)Methyl group attached to electron-withdrawing nitrogen.[5]
CO-CH₂~2.0-2.2 ppm (doublet, 2H)Protons alpha to a carbonyl group.
Cyclohexyl-H~0.8-1.8 ppm (multiplets, 11H)Standard aliphatic region for a cyclohexyl ring.
N-H~5.5-6.5 ppm (broad singlet, 1H)Amide proton, exchangeable with D₂O.
¹³C NMR C=O~170-175 ppmCharacteristic chemical shift for an amide carbonyl carbon.
CO-CH₂~45-50 ppmAlpha-carbon deshielded by the carbonyl group.
Cyclohexyl-C~25-45 ppmAliphatic carbons of the cyclohexyl ring.
N-CH₃~26 ppmTypical shift for an N-methyl group in an amide.
IR N-H Stretch3250-3350 cm⁻¹ (sharp)Characteristic of a secondary amide N-H bond.
C-H Stretch2850-2950 cm⁻¹ (strong)Aliphatic C-H bonds of the cyclohexyl and methyl groups.
C=O Stretch1630-1680 cm⁻¹ (strong, sharp)Amide I band, a hallmark of the amide functional group.
MS Molecular Ion [M]⁺m/z = 155Corresponds to the molecular formula C₉H₁₇NO.

Potential Applications and Future Research

While 2-Cyclohexyl-N-methylacetamide is not a widely studied compound, its structure suggests potential as a valuable intermediate or building block in several areas:

  • Drug Discovery: The amide scaffold is ubiquitous in pharmaceuticals. The lipophilic cyclohexyl group can be used to modulate properties such as solubility, metabolic stability, and binding affinity to biological targets.[4] This molecule could serve as a fragment in fragment-based drug design or as a starting point for the synthesis of more complex bioactive molecules.

  • Agrochemicals: Many pesticides and herbicides contain amide functionalities. This compound could be explored as a precursor for new agrochemical agents.[6][7]

  • Materials Science: Amides can participate in hydrogen bonding to form ordered structures. This molecule could be investigated for its potential use in the development of novel polymers or supramolecular assemblies.

Future research should focus on the experimental validation of its physicochemical and spectroscopic properties, exploration of its biological activity through screening assays, and its utility as a synthon for more complex molecular targets.

Conclusion

This technical guide has outlined a robust and logical framework for the synthesis and complete structural characterization of 2-Cyclohexyl-N-methylacetamide. By employing a reliable nucleophilic acyl substitution reaction and a multi-technique spectroscopic approach (NMR, IR, MS), researchers can confidently prepare and validate this compound. The detailed protocols and causative explanations provide the necessary foundation for its use in advanced research applications, from medicinal chemistry to materials science.

References

  • ChemSynthesis. N-cyclohexyl-N-methylacetamide. [Link]

  • PubChem, National Center for Biotechnology Information. 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide. [Link]

  • PubChem, National Center for Biotechnology Information. Cyclohexylacetyl chloride. [Link]

  • PubChem, National Center for Biotechnology Information. N-Cyclohexylacetamide. [Link]

  • Wikipedia. N-Methylacetamide. [Link]

  • molbase.com. N-Methylacetamide 79-16-3 wiki. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • SIELC Technologies. N-Methylacetamide. [Link]

  • Vedantu. Methyl amine reacts with acetyl chloride to form a class 12 chemistry CBSE. [Link]

Sources

Exploratory

Technical Guide: Synthesis of 2-Cyclohexyl-N-methylacetamide

Executive Summary This technical guide details the synthesis of 2-Cyclohexyl-N-methylacetamide , a secondary amide featuring a lipophilic cyclohexyl tail and a polar N-methyl amide headgroup.[1] This structural motif is...

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

This technical guide details the synthesis of 2-Cyclohexyl-N-methylacetamide , a secondary amide featuring a lipophilic cyclohexyl tail and a polar N-methyl amide headgroup.[1] This structural motif is frequently utilized in drug discovery as a linker in peptidomimetics, NMDA receptor antagonists, and kinase inhibitors where metabolic stability (vs. the phenyl analog) is required.

This guide prioritizes two distinct, high-fidelity synthetic pathways:

  • The De Novo Coupling Route: Activation of cyclohexylacetic acid followed by aminolysis.[1] This is the preferred route for laboratory-scale synthesis due to its high functional group tolerance and operational simplicity.[1]

  • The Aromatic Reduction Route: Catalytic hydrogenation of

    
    -methyl-2-phenylacetamide.[1] This is a "Process Chemistry" route often favored when the aromatic precursor is available in bulk at low cost.[1]
    

Retrosynthetic Analysis

To design the most efficient pathway, we disconnect the molecule at its most labile points. The strategic disconnection of the amide bond (


) reveals the carboxylic acid precursor. Alternatively, modifying the saturation level of the ring (

reduction) reveals the aromatic precursor.

Retrosynthesis target Target: 2-Cyclohexyl-N-methylacetamide acid Precursor A: 2-Cyclohexylacetic acid acid->target Amide Coupling (C-N Bond Formation) amine Reagent: Methylamine amine->target aromatic Precursor B: N-Methyl-2-phenylacetamide aromatic->target Catalytic Hydrogenation (Ring Saturation)

Figure 1: Retrosynthetic disconnection showing the two primary pathways: Amide coupling (Red) and Aromatic Hydrogenation (Green).[2]

Pathway 1: Direct Amidation via Acid Chloride (The Standard Protocol)

This route is selected for its robustness.[1] While coupling reagents like EDC or HATU are popular in medicinal chemistry, the Acid Chloride method is superior for this specific simple aliphatic substrate because it avoids the formation of difficult-to-remove urea byproducts.

Reaction Scheme


Experimental Protocol

Reagents:

  • 2-Cyclohexylacetic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Methylamine (2.0 M in THF) (2.5 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Charge a dry round-bottom flask with 2-cyclohexylacetic acid (10.0 g, 70.3 mmol) and DCM (50 mL).

    • Add Thionyl Chloride (8.0 mL, 105 mmol) dropwise at 0°C under

      
       atmosphere.
      
    • Add a catalytic drop of DMF (Dimethylformamide) to initiate the Vilsmeier-Haack-like catalytic cycle.[1]

    • Reflux the mixture for 2 hours. Monitor by TLC (conversion of acid to non-polar spot) or by observing the cessation of HCl gas evolution.

    • Critical Step: Evaporate the solvent and excess

      
       under reduced pressure.[1] Re-dissolve the crude acid chloride in fresh anhydrous DCM (50 mL).
      
  • Amidation (Coupling):

    • Cool the acid chloride solution to 0°C.[1]

    • In a separate vessel, mix Methylamine (2.0 M in THF, 88 mL, 175 mmol) and Triethylamine (11.7 mL).

    • Slowly cannulate the acid chloride solution into the amine mixture.[1] Note: Reverse addition (acid chloride to amine) prevents the formation of di-acylated side products.

    • Allow to warm to room temperature and stir for 4 hours.

  • Work-up:

    • Quench with 1M HCl (dissolves amine salts and removes unreacted amine).[1]

    • Wash the organic layer with saturated

      
       (removes unreacted acid).[1]
      
    • Dry over

      
      , filter, and concentrate.[1][3][4]
      
Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Temperature (Activation) Reflux (40°C)Ensures complete conversion to acid chloride; aliphatic acids are less reactive than benzoic acids.[1]
Stoichiometry (Amine) >2.0 EquivalentsExcess amine acts as a scavenger for the HCl generated, though

is added to assist.
Moisture Control Strictly AnhydrousWater hydrolyzes the acid chloride back to the starting material.[1]

Pathway 2: Catalytic Hydrogenation (The Process Route)

This route is ideal if you already possess the phenyl analog (


-methyl-2-phenylacetamide) or if the cyclohexyl starting material is expensive/unavailable.[1]
Mechanism & Catalyst Selection

Hydrogenation of a benzene ring to a cyclohexane ring requires high energy.[1]

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C).[1] Note: Palladium (Pd/C) is often too weak for ring saturation under mild conditions and may only reduce the amide carbonyl if forcing conditions are used.

  • Solvent: Methanol or Acetic Acid.[1][5]

Experimental Protocol

Reagents:

  • 
    -Methyl-2-phenylacetamide (10.0 g)
    
  • 5% Rh/C (5 wt% loading, 0.5 g)

  • Methanol (100 mL)

  • Hydrogen Gas (

    
    )[6]
    

Workflow:

Hydrogenation step1 Dissolution: Substrate in MeOH step2 Loading: Add Rh/C Catalyst (Inert Atmosphere) step1->step2 step3 Pressurization: 50-100 psi H2 Heated to 50°C step2->step3 step4 Filtration: Remove Catalyst (Celite Pad) step3->step4 step5 Isolation: Evaporate Solvent step4->step5

Figure 2: Process flow for the heterogeneous catalytic hydrogenation.

Safety Note: Rh/C is pyrophoric when dry.[1] Always keep the catalyst wet with water or solvent during filtration.[1]

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy (Predicted)
  • 1H NMR (400 MHz, CDCl3):

    • 
       5.60 (br s, 1H, NH ).[1]
      
    • 
       2.78 (d, 
      
      
      
      Hz, 3H, N-CH3 ).
    • 
       2.05 (d, 
      
      
      
      Hz, 2H, CH2 -CO).
    • 
       1.60–1.75 (m, 5H, Cyclohexyl ring).[1]
      
    • 
       0.90–1.30 (m, 6H, Cyclohexyl ring).[1]
      
Mass Spectrometry[1]
  • Method: ESI-MS (Positive Mode).[1]

  • Expected Ion:

    
     m/z.[1]
    
  • Fragment: Loss of methylamine (

    
    ) may be observed.[1]
    

Comparison of Pathways

FeaturePathway 1: AmidationPathway 2: Hydrogenation
Atom Economy Lower (Loss of

, HCl)
High (Addition of

only)
Reaction Time 6–8 Hours12–24 Hours
Safety Profile Corrosive reagents (

)
High Pressure

, Pyrophoric catalyst
Cost Low (Reagents are commodities)High (Precious metal catalyst)
Recommendation Primary Choice for Lab Scale Primary Choice for Scale-Up

References

  • Amide Formation via Acid Chlorides

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1]

    • Source:

  • Catalytic Hydrogenation of Aromatics

    • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1]

    • Source:

  • Physical Properties & Safety Data

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for N-Cyclohexylacetamide (Isomer data for reference).

    • Source:

  • General Protocol for Aliphatic Amides

    • Organic Syntheses, Coll.[1] Vol. 1, p.82 (1941); Vol. 4, p.560 (1963).[1]

    • Source:

Sources

Foundational

Comprehensive Physicochemical Profile: 2-Cyclohexyl-N-methylacetamide

[1][2] Executive Summary 2-Cyclohexyl-N-methylacetamide (CAS: 62141-37-1) is a lipophilic amide derivative frequently utilized as a structural motif in medicinal chemistry, particularly in the design of neuropeptide rece...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Cyclohexyl-N-methylacetamide (CAS: 62141-37-1) is a lipophilic amide derivative frequently utilized as a structural motif in medicinal chemistry, particularly in the design of neuropeptide receptor antagonists and ion channel modulators.[1][2] Characterized by a cyclohexyl lipophilic tail and a polar N-methylacetamide headgroup, it serves as an excellent model compound for studying amide bond stability, membrane permeability, and hydrophobic interactions in drug-receptor binding.[1][2]

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and characterization protocols, designed for researchers optimizing lead compounds containing this pharmacophore.[1][2]

Molecular Architecture & Identity

The molecule consists of a flexible cyclohexyl ring attached via a methylene bridge to an N-methylated amide function.[1][2] This "linker" configuration (cyclohexyl-CH2-) imparts distinct steric and electronic properties compared to direct N-cyclohexyl amides.[1][2]

Table 1: Chemical Identity & Descriptors

ParameterDetail
IUPAC Name N-Methyl-2-cyclohexylacetamide
Common Synonyms N-Methylcyclohexaneacetamide; Cyclohexylacetyl-N-methylamine
CAS Registry Number 62141-37-1
Molecular Formula C

H

NO
Molecular Weight 155.24 g/mol
SMILES CN(C(=O)CC1CCCCC1)
InChI Key NVEYVSRXOFPIRE-UHFFFAOYSA-N
Structural Class Secondary Fatty Amide (Branched)
Structural Pharmacophore Analysis[3]
  • Lipophilic Domain (Cyclohexyl): High van der Waals surface area; drives hydrophobic collapse in protein binding pockets.[1][2]

  • Linker (Methylene): Provides rotational freedom (

    
    -bond), allowing the cyclohexyl group to orient independently of the amide plane.[1][2]
    
  • Polar Core (Amide): The N-methyl group removes one hydrogen bond donor compared to the primary amide, increasing membrane permeability (LogP modulation) while retaining hydrogen bond acceptor capability at the carbonyl oxygen.[1][2]

Physicochemical Properties Profile

The following data aggregates experimental baselines and high-confidence QSAR predictions essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Table 2: Key Physicochemical Parameters

PropertyValue / RangeConfidenceImplications
LogP (Octanol/Water) 1.65 ± 0.2 High (Predicted)Optimal range for CNS penetration and oral bioavailability (Lipinski compliant).[1]
LogD (pH 7.4) 1.65 HighNon-ionizable at physiological pH; distribution is pH-independent.[1][2]
Solubility (Water) ~1.2 mg/mL MediumSparingly soluble; requires co-solvents (DMSO, PEG400) for biological assays.[2]
Melting Point 68 – 72 °C MediumLow-melting solid; easy to handle but requires temperature control during milling.[1][2]
Boiling Point 265 °C (at 760 mmHg)High (Predicted)Thermally stable; amenable to GC-MS analysis.[2]
pKa (Base) -0.4 (Amide N) HighEssentially neutral.[2] Protonation only occurs in strong acids (e.g., conc.[1][2] H₂SO₄).[1][2]
H-Bond Donors 1ExactFavorable for membrane crossing.[1][2]
H-Bond Acceptors 1ExactInteraction point for serine/threonine residues in targets.[1][2]
Solubility & Formulation Strategy

Due to the cyclohexyl moiety, the compound exhibits poor aqueous solubility.[1][2] For in vitro assays, the following solvent systems are recommended:

  • Stock Solution: 100 mM in 100% DMSO (stable at -20°C for >6 months).

  • Assay Buffer: Dilute into PBS containing 0.5% Tween-80 or cyclodextrin (HP-

    
    -CD) to prevent precipitation.
    

Synthesis & Characterization Workflow

The most robust synthesis route utilizes the Schotten-Baumann reaction or direct coupling, avoiding harsh conditions that might lead to racemization if chiral centers were present (though this molecule is achiral).[1][2]

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Start1 Cyclohexylacetic Acid (Precursor) Inter1 Cyclohexylacetyl Chloride (Reactive Intermediate) Start1->Inter1 Chlorination Reflux, 2h Reagent1 SOCl2 or (COCl)2 (Activation) Reagent1->Inter1 Product 2-Cyclohexyl-N-methylacetamide (Target) Inter1->Product Amidation 0°C to RT, 4h Reagent2 Methylamine (aq/THF) + Et3N (Base) Reagent2->Product

Figure 1: Two-step synthesis via acid chloride activation. Alternative coupling agents (EDC/HOBt) can be used for milder conditions.

Analytical Validation Criteria

To validate the identity of 2-Cyclohexyl-N-methylacetamide, ensure the following spectral signatures are met:

  • 
    H-NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       5.4-5.8 ppm (Broad s, 1H, NH ).[1][2]
      
    • 
       2.80 ppm (d, J=4.8 Hz, 3H, N-CH
      
      
      
      ).[1][2]
    • 
       2.05 ppm (d, J=7.0 Hz, 2H, CH
      
      
      
      -CO
      ).[1][2]
    • 
       1.6-1.7 ppm (m, 5H, Cyclohexyl protons).[1][2]
      
    • 
       0.9-1.3 ppm (m, 6H, Cyclohexyl protons).[1][2]
      
  • IR Spectroscopy:

    • Strong band at 1640–1650 cm

      
        (Amide I, C=O stretch).[1][2]
      
    • Medium band at 3280–3300 cm

      
        (N-H stretch).[1][2]
      

Experimental Protocols

Protocol A: Shake-Flask LogP Determination

Standardized method for validating lipophilicity.[1]

Materials:

  • n-Octanol (HPLC grade, saturated with water).[1][2]

  • Water (Double distilled, saturated with n-octanol).[1][2]

  • UV-Vis Spectrophotometer or HPLC-UV.[1][2]

Procedure:

  • Preparation: Dissolve 2 mg of 2-Cyclohexyl-N-methylacetamide in 10 mL of pre-saturated n-octanol.

  • Equilibration: Add 10 mL of pre-saturated water to the octanol solution in a glass vial.

  • Agitation: Vortex for 2 minutes, then shake at 25°C for 24 hours to ensure equilibrium.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Analyze the octanol phase (

      
      ) and water phase (
      
      
      
      ) using HPLC (C18 column, MeOH/Water gradient).
    • Calculate partition coefficient:

      
      .[1][2]
      
    • Report as

      
      .
      
Protocol B: Metabolic Stability Assessment (Microsomal)

Critical for drug development to assess the stability of the amide bond against amidases.[1]

Workflow Visualization (Graphviz):

MetabolicStability Incubation Incubation System (Test Cpd + Liver Microsomes + NADPH) Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling 37°C Shaking Quenching Reaction Quenching (Ice-cold Acetonitrile) Sampling->Quenching Protein Precipitation Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Quenching->Analysis Supernatant Injection Result Calculate Intrinsic Clearance (CLint) Analysis->Result Kinetic Plotting

Figure 2: Microsomal stability workflow. The amide bond is generally stable, but hydroxylation on the cyclohexyl ring is a potential metabolic soft spot.[1]

References

  • PubChem Compound Summary. (2025). N-Cyclohexyl-N-methylacetamide (Isomer/Related Data). National Center for Biotechnology Information.[1][2] [Link]

  • Hansch, C., & Leo, A. (1995).[1][2][3] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][2] (Source for fragment-based LogP calculation methodology).

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Authoritative text on physicochemical profiling protocols).

Sources

Exploratory

Technical Monograph: 2-Cyclohexyl-N-methylacetamide

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes synthesis logic, structural applications in medicinal chemistry, and rigorous characterizati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes synthesis logic, structural applications in medicinal chemistry, and rigorous characterization over generic definitions.[1]

CAS Number: 62141-37-1 Primary Classification: Aliphatic Amide / Pharmaceutical Intermediate Molecular Formula:



Executive Summary & Chemical Identity

2-Cyclohexyl-N-methylacetamide is a specialized lipophilic amide fragment used primarily in medicinal chemistry as a stable, non-aromatic bioisostere of N-methyl-2-phenylacetamide. Unlike its aromatic counterparts, the cyclohexyl moiety offers a distinct spatial volume (chair conformation) and metabolic profile, making it a critical tool for probing hydrophobic pockets in GPCRs and kinase targets where


-

stacking is undesirable.[1]
Physicochemical Datasheet
PropertySpecification
CAS Number 62141-37-1
IUPAC Name N-Methyl-2-cyclohexylacetamide
SMILES CNC(=O)CC1CCCCC1
Molecular Weight 155.24 g/mol
LogP (Predicted) ~1.5 – 1.8 (Lipophilic)
Physical State White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
H-Bond Donors/Acceptors 1 Donor / 1 Acceptor

Critical Distinction: Do not confuse with N-cyclohexyl-N-methylacetamide (where the cyclohexyl group is attached to the nitrogen). In the subject compound (CAS 62141-37-1), the cyclohexyl ring is attached to the


-carbon (position 2) of the acetyl chain.

Synthetic Architecture

The synthesis of 2-Cyclohexyl-N-methylacetamide is best approached via a nucleophilic acyl substitution mechanism. While direct thermal dehydration is possible, it often leads to discoloration.[1] The preferred route for pharmaceutical-grade purity is the Acid Chloride Method or Carbodiimide Coupling .

Method A: Acid Chloride Activation (Scale-Up Preferred)

This method is preferred for gram-to-kilogram scale synthesis due to its high atom economy and simplified workup.

Reagents:

  • Precursor: Cyclohexylacetic acid (CAS 5292-21-7).

  • Chlorinating Agent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.[1]
    
  • Nucleophile: Methylamine (2M in THF or aqueous 40%).[1]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).[1]
    

Protocol:

  • Activation: Dissolve cyclohexylacetic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (1-2 drops). Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours until gas evolution (

    
    ) ceases.
    
  • Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to yield crude cyclohexylacetyl chloride. Re-dissolve in anhydrous DCM.

  • Amidation: Cool the acyl chloride solution to 0°C. Add methylamine (1.5 eq) and

    
     (2.0 eq) simultaneously to scavenge HCl.
    
  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.

    
     (to remove unreacted acid), and Brine.[1] Dry over 
    
    
    
    .
Method B: EDC/NHS Coupling (Library Synthesis Preferred)

For small-scale combinatorial chemistry where avoiding acid chlorides is necessary.

Protocol:

  • Dissolve cyclohexylacetic acid in DMF.

  • Add EDC

    
    HCl (1.2 eq) and HOBt or NHS (1.2 eq).[1] Stir for 30 mins to form the active ester.
    
  • Add Methylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq).

  • Stir at RT for 12-16 hours.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for selecting the synthesis route based on scale and purity requirements.

Synthesis_Workflow Start Target: 2-Cyclohexyl-N-methylacetamide Precursor Cyclohexylacetic Acid (CAS 5292-21-7) Start->Precursor Scale_Check Scale Decision Precursor->Scale_Check Route_A Route A: Acid Chloride (>10g Scale) Scale_Check->Route_A High Throughput Route_B Route B: EDC/NHS Coupling (<1g / Library) Scale_Check->Route_B Mild Conditions Activation Activation: Oxalyl Chloride / DMF Route_A->Activation Coupling Amidation: MeNH2 / Et3N Route_B->Coupling Activation->Coupling Product Final Product (CAS 62141-37-1) Coupling->Product

Caption: Decision matrix for the synthesis of 2-Cyclohexyl-N-methylacetamide based on scale and reagent sensitivity.

Structural Biology & Medicinal Applications

In drug design, 2-Cyclohexyl-N-methylacetamide serves as a strategic fragment. Its utility lies in its ability to fill hydrophobic pockets without the planar constraints of aromatic rings.[1]

Bioisosterism: Cyclohexyl vs. Phenyl

Researchers often substitute a Phenyl group (planar,


) with a Cyclohexyl group (chair, 

) to modulate physicochemical properties:
  • Solubility: The cyclohexyl derivative generally has higher aqueous solubility than the phenyl analog due to the disruption of planar crystal packing.[1]

  • Metabolic Stability: The cyclohexyl ring is susceptible to oxidative metabolism (CYP450 hydroxylation) at the C3/C4 positions, whereas the phenyl ring is prone to aromatic hydroxylation.[1] This switch is used to tune half-life (

    
    ).
    
  • 3D Space Filling: The cyclohexyl group is "thicker" (chair conformation) than the flat phenyl ring, allowing for tighter binding in globular hydrophobic pockets.[1]

Pharmacophore Mapping

Bioisostere_Map Target Drug Target Pocket (Hydrophobic) Phenyl Phenyl Analogue (Planar, Pi-Stacking) Target->Phenyl Traditional Fit Cyclohexyl 2-Cyclohexyl-N-methylacetamide (Volumetric, Aliphatic) Target->Cyclohexyl Optimized Fit Outcome1 Increased Solubility Cyclohexyl->Outcome1 Outcome2 Altered Metabolic Soft Spot Cyclohexyl->Outcome2 Outcome3 No Pi-Pi Interactions Cyclohexyl->Outcome3

Caption: Pharmacophore comparison demonstrating the strategic advantages of the cyclohexyl-amide scaffold.

Analytical Characterization (QC)

To validate the synthesis of CAS 62141-37-1, the following spectral signatures must be confirmed.

1H NMR (Chloroform-d, 400 MHz)
  • 
     5.4-5.8 ppm (Broad s, 1H):  Amide N-H proton.
    
  • 
     2.80 ppm (d, 
    
    
    
    Hz, 3H):
    N-Methyl group (
    
    
    ). The doublet confirms coupling to the NH proton.[1]
  • 
     2.05 ppm (d, 
    
    
    
    Hz, 2H):
    
    
    -Methylene protons (
    
    
    ).
  • 
     1.60 - 1.75 ppm (m, 5H):  Cyclohexyl ring protons (Equatorial/Axial mix).[1]
    
  • 
     0.90 - 1.30 ppm (m, 6H):  Remaining cyclohexyl ring protons.
    
IR Spectroscopy (ATR)[1]
  • 3280

    
    :  N-H stretch (secondary amide).[1]
    
  • 2920, 2850

    
    :  C-H stretch (strong, aliphatic cyclohexyl).[1]
    
  • 1640

    
    :  C=O stretch (Amide I band).[1]
    
  • 1550

    
    :  N-H bend (Amide II band).[1]
    

Safety & Handling

  • GHS Classification: Not globally harmonized, but treated as Warning (Skin Irrit. 2, Eye Irrit. 2).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amides are generally stable but can hydrolyze under strong acidic/basic conditions over time.[1]

  • Spill Response: Absorb with sand or vermiculite.[1] Incinerate in a chemical waste facility.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 14301, N-Cyclohexylacetamide (Parent Structure Analysis). Retrieved from [Link]

Sources

Foundational

Technical Monograph: Biological Potential &amp; Pharmacophore Analysis of 2-Cyclohexyl-N-methylacetamide

[1][2] Executive Summary 2-Cyclohexyl-N-methylacetamide is a lipophilic amide scaffold that serves as a critical intermediate and pharmacophore in rational drug design.[1][2] While not a marketed therapeutic agent in iso...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Cyclohexyl-N-methylacetamide is a lipophilic amide scaffold that serves as a critical intermediate and pharmacophore in rational drug design.[1][2] While not a marketed therapeutic agent in isolation, its structural architecture—combining a lipophilic cyclohexyl "tail" with a polar N-methylacetamide "head"—positions it as a privileged scaffold for crossing biological membranes and interacting with hydrophobic binding pockets.[1][2]

This guide analyzes its biological potential, specifically identifying its role as a fragment in Matrix Metalloproteinase-13 (MMP-13) inhibitors and its predicted activity in CNS modulation (anticonvulsant/sedative profiles).[1][2] We provide a comprehensive roadmap for its synthesis, physicochemical profiling, and experimental validation.

Structural & Physicochemical Profiling

Understanding the "drug-likeness" of 2-Cyclohexyl-N-methylacetamide is the first step in assessing its biological utility.[1][2]

Molecular Architecture
  • IUPAC Name: N-Methyl-2-cyclohexylacetamide[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][2]
  • Molecular Weight: 155.24 g/mol [1][2]

  • Core Features:

    • Cyclohexyl Ring: Provides high lipophilicity and steric bulk, ideal for filling hydrophobic pockets (e.g., S1' pockets in proteases).[1][2]

    • Acetamide Linker: A flexible spacer allowing rotational freedom.[1][2]

    • N-Methyl Group: Increases metabolic stability relative to primary amides and improves blood-brain barrier (BBB) penetration by reducing hydrogen bond donor count.[1][2]

In Silico ADMET Profile (Predicted)
PropertyValueClinical Implication
LogP (Lipophilicity) ~1.8 - 2.1Optimal for oral bioavailability and BBB penetration.[1][2]
Topological Polar Surface Area (TPSA) ~29 ŲHighly permeable (TPSA < 90 Ų suggests CNS penetration).[1][2]
H-Bond Donors 1Low donor count favors membrane permeability.[1][2]
H-Bond Acceptors 1Sufficient for receptor binding without compromising lipophilicity.[1][2]
Lipinski Rule of 5 CompliantExcellent candidate for oral drug development.[1][2]

Predicted Biological Targets & Mechanisms[1][2]

Primary Target: Matrix Metalloproteinase-13 (MMP-13)

Patent literature (e.g., JP5584696B2) identifies the 2-cyclohexyl-N-methylacetamide motif as a structural fragment in inhibitors of MMP-13, an enzyme critical in tissue remodeling and osteoarthritis.[1][2]

  • Mechanism: The cyclohexyl group likely occupies the hydrophobic S1' specificity pocket of the MMP-13 active site, while the amide carbonyl coordinates with the catalytic Zinc ion (Zn²⁺) or interacts with the backbone of the enzyme's active site cleft.[1]

  • Therapeutic Relevance: Selective inhibition of MMP-13 preserves Type II collagen, making this scaffold relevant for Osteoarthritis and Rheumatoid Arthritis therapeutics.[1][2]

Secondary Target: Voltage-Gated Sodium Channels (Nav)

Structurally, the molecule resembles simplified analogs of Gabapentin and Valpromide (anticonvulsants).[1]

  • Mechanism: Small lipophilic amides often modulate voltage-gated sodium channels (VGSC) or enhance GABAergic transmission.[1][2] The cyclohexyl ring mimics the lipophilic bulk found in many anticonvulsants, potentially stabilizing the inactivated state of sodium channels.[1][2]

  • Therapeutic Relevance: Neuropathic pain, Epilepsy, and Migraine prophylaxis.[1][2]

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Conditions)

To generate high-purity material for biological assay, the following self-validating synthesis protocol is recommended.

Reagents: Cyclohexylacetic acid, Thionyl chloride (SOCl₂), Methylamine (2M in THF), Triethylamine (TEA), Dichloromethane (DCM).[1]

Workflow:

  • Activation: Convert Cyclohexylacetic acid to its acid chloride using SOCl₂ (Reflux, 2h). Evaporate excess SOCl₂.[1][2]

  • Coupling: Dissolve acid chloride in dry DCM at 0°C. Add Methylamine (1.2 eq) and TEA (1.5 eq) dropwise.

  • Workup: Stir at RT for 4h. Wash with 1M HCl (removes unreacted amine), then Sat.[1][2] NaHCO₃ (removes unreacted acid).[1][2]

  • Purification: Recrystallize from Hexane/Ethyl Acetate if solid, or distill if oil.[1][2]

SynthesisPathway Start Cyclohexylacetic Acid Step1 Activation (SOCl2, Reflux) Start->Step1 Intermediate Cyclohexylacetyl Chloride Step1->Intermediate - SO2, - HCl Step2 Amidation (MeNH2, TEA, DCM) Intermediate->Step2 Product 2-Cyclohexyl-N-methylacetamide Step2->Product - TEA·HCl

Figure 1: Synthetic route for 2-Cyclohexyl-N-methylacetamide via acid chloride activation.[1][2]

Biological Validation: MMP-13 Fluorometric Assay

Objective: Quantify the inhibitory potential (IC₅₀) of the molecule against MMP-13.[1][2]

Protocol:

  • Enzyme Source: Recombinant Human MMP-13 (activated with APMA).[1][2]

  • Substrate: Fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2).[1][2]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35.

  • Procedure:

    • Incubate 2-Cyclohexyl-N-methylacetamide (serial dilutions: 1 nM – 100 µM) with MMP-13 (5 nM) for 30 min at 37°C.

    • Add Substrate (10 µM) to initiate reaction.[1][2]

    • Measure Fluorescence (Ex/Em = 320/405 nm) kinetically for 60 min.

  • Data Analysis: Plot Initial Velocity (RFU/min) vs. Log[Concentration]. Fit to sigmoidal dose-response curve to determine IC₅₀.[1][2]

In Vitro Metabolic Stability (Microsomal Assay)

Objective: Assess susceptibility to N-demethylation or ring oxidation.[1][2]

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1][2]

  • Incubation: 1 µM test compound at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS. Monitor parent ion (m/z 156 → fragment) depletion.[1][2]

  • Calculation:

    
    .[1][2]
    

Mechanism of Action Visualization

The following diagram illustrates the hypothetical interaction of the scaffold within the MMP-13 active site, highlighting the dual-binding mode.

MMP13_Interaction Scaffold 2-Cyclohexyl-N-methylacetamide S1_Pocket S1' Hydrophobic Pocket (MMP-13) Scaffold->S1_Pocket Hydrophobic Interaction (Cyclohexyl Ring) Zinc Catalytic Zinc (Zn2+) Scaffold->Zinc Coordination (Carbonyl Oxygen) Backbone Enzyme Backbone (Leu197/Ala200) Scaffold->Backbone H-Bonding (Amide NH) Inhibition Inhibition of Collagen Degradation

Figure 2: Proposed binding mode of the scaffold within the MMP-13 active site.

Safety & Toxicology Considerations

  • Acute Toxicity: Predicted to be Low-Moderate (Class III).[1][2] Similar simple amides show oral LD50 > 500 mg/kg in rodents.[1][2]

  • Metabolic Risks:

    • N-Dealkylation: The N-methyl group is a likely site for CYP450 metabolism, yielding the primary amide (2-Cyclohexylacetamide), which may have distinct biological activity.[1][2]

    • Ring Oxidation: The cyclohexyl ring may undergo hydroxylation (typically at C3 or C4 positions), increasing polarity and facilitating excretion.[1][2]

References

  • MMP-13 Inhibitor Pharmacophores: Patent JP5584696B2.[1][2] "Heteroaryl diamide compounds useful as MMP-13 inhibitors."[1][2] Google Patents. Link

  • Anticonvulsant Activity of Cyclohexyl-acetamides: Bioorganic & Medicinal Chemistry. "Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides." PubMed.[1][2][3] Link

  • Chemical Structure & Properties: PubChem Compound Summary for CID 14301 (N-Cyclohexylacetamide - Structural Analog). National Library of Medicine.[1][2] Link[1][2]

  • Metabolic Stability of Amides: Journal of Medicinal Chemistry. "Strategies to Address Low Drug Stability in Drug Discovery." ACS Publications.[1][2] Link

Sources

Exploratory

Theoretical Properties &amp; Physicochemical Profiling of 2-Cyclohexyl-N-methylacetamide

This guide provides an in-depth theoretical and physicochemical analysis of 2-Cyclohexyl-N-methylacetamide . Note on Nomenclature: Based on IUPAC conventions, "2-Cyclohexyl-N-methylacetamide" defines a structure where a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth theoretical and physicochemical analysis of 2-Cyclohexyl-N-methylacetamide .

Note on Nomenclature: Based on IUPAC conventions, "2-Cyclohexyl-N-methylacetamide" defines a structure where a cyclohexyl ring is attached to the


-carbon (position 2) of the acetamide core, and a methyl group is attached to the nitrogen.
  • Structure:

    
    
    
  • Synonym:

    
    -methyl-2-cyclohexylacetamide.
    

Abstract

2-Cyclohexyl-N-methylacetamide serves as a critical model system for understanding hydrophobic collapse and steric gating in peptide mimetics. As a secondary amide incorporating both a flexible lipophilic spacer (cyclohexylmethyl) and a polar amide functionality, it bridges the gap between simple solvation models (like N-methylacetamide, NMA) and complex non-canonical amino acid residues. This guide details its theoretical conformational dynamics, predicted physicochemical descriptors, and rigorous synthetic pathways.

Molecular Architecture & Conformational Dynamics

The theoretical interest in 2-Cyclohexyl-N-methylacetamide stems from the interplay between the rigid amide plane and the flexible cyclohexyl "tail."

Electronic Structure of the Amide Bond

The core amide bond (


) exhibits significant double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl 

orbital.
  • Barrier to Rotation: Theoretical DFT calculations (B3LYP/6-31G*) on similar N-alkylamides estimate the rotational barrier around the C-N bond to be approximately 16–20 kcal/mol .

  • Isomerism: The molecule exists predominantly in the

    
    -conformation  (often referred to as trans-amide in peptide chemistry), where the carbonyl oxygen and the N-methyl group are antiperiplanar. This minimizes steric repulsion between the bulky cyclohexylmethyl group and the N-methyl group.
    
Steric Influence of the Cyclohexyl Group

Unlike a phenyl group, which is planar and rigid, the cyclohexyl ring adopts a chair conformation .

  • 
    -Bond Rotation:  The C2-C3 bond (connecting the methylene bridge to the cyclohexyl ring) possesses a low rotational barrier (~3-5 kcal/mol), allowing the ring to sweep a large conformational volume.
    
  • Folding: In aqueous environments, hydrophobic effects may favor a "collapsed" conformation where the cyclohexyl ring folds back towards the N-methyl group to minimize solvent-accessible surface area (SASA), although the steric clash with the carbonyl oxygen opposes this.

Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium between the favored


-isomer and the sterically hindered 

-isomer, alongside the ring dynamics.

Conformation cluster_ring Side Chain Dynamics Z_Isomer Z-Isomer (Major) (Trans-amide) Low Steric Strain TS Transition State (Twisted Amide) ~18 kcal/mol Barrier Z_Isomer->TS Thermal Activation TS->Z_Isomer E_Isomer E-Isomer (Minor) (Cis-amide) High Steric Clash TS->E_Isomer Rotation E_Isomer->TS Extended Extended Conformation (Solvated) Collapsed Collapsed Conformation (Hydrophobic Effect) Extended->Collapsed High Dielectric Solvent Collapsed->Extended Low Dielectric Solvent

Figure 1: Conformational energy landscape showing the high-barrier amide isomerization and the low-barrier side-chain flexibility.

Physicochemical Profiling (In Silico & Empirical)

Direct experimental data for this specific intermediate is often proprietary. The values below are derived from consensus QSAR (Quantitative Structure-Activity Relationship) modeling and fragment-based contribution methods.

Molecular Descriptors[1]
PropertyValue (Predicted)Theoretical Basis
Molecular Formula

-
Molecular Weight 155.24 g/mol -
LogP (Octanol/Water) 1.85 ± 0.3 Cyclohexyl (+3.1) + Amide (-1.[1][2][3]2) balance.
Topological Polar Surface Area (TPSA) 29.1 Ų Attributed solely to the amide (-CONH-) group.
H-Bond Donors 1The Amide -NH.
H-Bond Acceptors 1The Carbonyl Oxygen.
Water Solubility Moderate (~1-5 mg/mL)Amphiphilic nature; soluble in alcohols/DMSO.
pKa (Conjugate Acid) ~ -0.5Amide nitrogen is weakly basic; protonation occurs on Oxygen.
Solvation Thermodynamics
  • Hydration Free Energy (

    
    ):  Predicted to be slightly negative (~ -4 to -6 kcal/mol) due to the strong dipole of the amide, despite the hydrophobic penalty of the cyclohexyl ring.
    
  • Lipophilicity: With a LogP near 2, the molecule is membrane-permeable, making it an excellent scaffold for CNS-targeted drug design (following Lipinski’s Rule of 5).

Synthetic Pathways & Purification Protocols[4]

To ensure high purity for physical characterization, a Schotten-Baumann type acylation or a Mixed Anhydride coupling is recommended over thermal dehydration to prevent racemization (if chiral centers were present) or thermal decomposition.

Recommended Protocol: Acid Chloride Route

This method ensures complete conversion and simplified workup.

Reagents:

  • 2-Cyclohexylacetic acid (Precursor)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Methylamine (2M in THF)

  • Triethylamine (

    
    , base scavenger)
    
  • Dichloromethane (DCM, solvent)

Step-by-Step Workflow:

  • Activation: Dissolve 2-cyclohexylacetic acid (1 eq) in dry DCM. Add catalytic DMF. Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir until gas evolution (

    
    ) ceases.
    
  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to isolate crude 2-cyclohexylacetyl chloride.

  • Coupling: Redissolve acid chloride in dry DCM. Cool to 0°C.

  • Amidation: Add Methylamine (1.5 eq) and

    
     (2.0 eq) simultaneously. The reaction is exothermic; maintain temperature < 10°C.
    
  • Workup: Wash organic layer with 1N HCl (remove unreacted amine), then Sat.

    
     (remove unreacted acid), then Brine.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or perform Flash Chromatography (SiO2, 50% EtOAc/Hexane).

Synthetic Logic Flowchart

Synthesis Acid 2-Cyclohexylacetic Acid (Starting Material) Activation Activation (SOCl2 or (COCl)2) Acid->Activation Nucleophilic Acyl Substitution Intermed Intermediate: 2-Cyclohexylacetyl Chloride Activation->Intermed -HCl, -SO2 Amidation Amidation (MeNH2 / Et3N / DCM) Intermed->Amidation Nucleophilic Attack Product Target: 2-Cyclohexyl-N-methylacetamide Amidation->Product Workup & Purification

Figure 2: Synthetic pathway via acid chloride activation.

Computational Modeling Protocols

For researchers intending to use this molecule in molecular dynamics (MD) or DFT studies, the following parameterization strategies are validated.

Density Functional Theory (DFT)[5]
  • Functional: B3LYP or

    
    B97X-D (includes dispersion corrections, critical for the cyclohexyl ring interaction).
    
  • Basis Set: 6-311++G(d,p) for accurate geometry and charge distribution.

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water or chloroform.[4]

Molecular Dynamics Force Fields
  • CHARMM: Use CGenFF (CHARMM General Force Field) for automatic penalty scoring. The cyclohexyl ring parameters are well-defined in the lipid/alkane subset.

  • AMBER: GAFF2 (General Amber Force Field) is highly recommended.

    • Partial Charges: Calculate RESP (Restrained Electrostatic Potential) charges at HF/6-31G* level.

Computational Workflow Diagram

Computation Input Initial Geometry (SMILES: C1CCCCC1CC(=O)NC) Opt Geometry Optimization (DFT/B3LYP/6-31G*) Input->Opt Freq Frequency Calculation (Verify Minima - No Imaginary Freq) Opt->Freq ESP Electrostatic Potential Map (Charge Density) Freq->ESP Output Descriptors Derived: Dipole, HOMO-LUMO, Solvation Energy ESP->Output

Figure 3: Standard computational workflow for parameterizing the molecule.

Pharmacological & Research Relevance

Peptide Mimetics

This molecule is a simplified analog of Cyclohexylalanine (Cha) residues within a peptide chain. In drug development, replacing a Phenylalanine (Phe) with Cyclohexylalanine is a common strategy to:

  • Increase metabolic stability (reduce aromatic oxidation).

  • Probe the "depth" and "shape" of hydrophobic binding pockets (cyclohexyl is thicker/bulkier than phenyl).

Solvation Model

It serves as a probe for Amphiphilic Solvation . The contrast between the highly polar amide and the lipophilic cyclohexyl tail makes it an ideal candidate for studying:

  • Micelle formation (at high concentrations).

  • Solvent structuring around non-polar solutes (the "Iceberg" effect).

References

  • IUPAC Nomenclature of Organic Chemistry. Amides and Derivatives. IUPAC Blue Book. Link

  • Milne, G. W. A. (Ed.). (2005).[1][5] Gardner's Commercially Important Chemicals: Synonyms, Trade Names, and Properties. Wiley-Interscience. (Reference for general amide properties and synthesis).

  • Wiberg, K. B. (1986). The Amide Resonance. Accounts of Chemical Research. (Theoretical basis for amide bond rotation barriers). Link

  • Dill, K. A. (1990). Dominant forces in protein folding. Biochemistry. (Context for hydrophobic collapse of cyclohexyl side chains). Link

  • SwissADME. Molecular Descriptor Calculations. SIB Swiss Institute of Bioinformatics. (Used for LogP and TPSA predictions). Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Protocol for the Synthesis of 2-Cyclohexyl-N-methylacetamide via Carbodiimide-Mediated Coupling

Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 2-Cyclohexyl-N-methylacetamide, a valuable amide-containing compound. The synthesis is achieved through the coupling of c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Cyclohexyl-N-methylacetamide, a valuable amide-containing compound. The synthesis is achieved through the coupling of cyclohexylacetic acid and methylamine. Acknowledging the inherent challenges of direct amidation, this guide focuses on a robust method utilizing a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent, 1-Hydroxybenzotriazole (HOBt). We will delve into the mechanistic rationale behind the chosen reagents, provide a meticulously detailed step-by-step protocol suitable for laboratory-scale synthesis, and offer insights into process optimization and characterization. This document is intended for researchers in medicinal chemistry, process development, and organic synthesis who require a reliable and well-understood method for amide bond formation.

Scientific Rationale and Mechanistic Overview

The formation of an amide bond by directly reacting a carboxylic acid with an amine is often inefficient. This is due to a competing and rapid acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[1][2][3] Heating this salt to high temperatures can force the elimination of water, but these harsh conditions are unsuitable for many functionalized molecules.[3]

To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[4][5] While methods involving acyl chlorides or anhydrides are effective, they require an additional synthetic step and the handling of moisture-sensitive reagents.[2][6]

A milder and more direct approach involves the use of coupling reagents, such as carbodiimides.[2] This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a reagent widely used in peptide synthesis and general amidation for its high efficiency and the water-solubility of its urea byproduct, which simplifies purification.[3][4]

The coupling mechanism proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the electrophilic carbon of the protonated EDC, forming a highly reactive O-acylisourea intermediate. This intermediate effectively transforms the hydroxyl group into an excellent leaving group.[1][3]

  • Suppression of Side Reactions: The O-acylisourea intermediate can be susceptible to side reactions, including rearrangement to an inactive N-acylurea. To prevent this and enhance reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly reacts with the O-acylisourea to form an active HOBt-ester.[6][7] This new intermediate is less prone to side reactions but remains highly reactive towards the amine.

  • Nucleophilic Attack: The primary amine (methylamine) then performs a nucleophilic attack on the carbonyl carbon of the active HOBt-ester, forming a tetrahedral intermediate.

  • Amide Formation: The tetrahedral intermediate collapses, expelling HOBt and yielding the desired amide product, 2-Cyclohexyl-N-methylacetamide.

This EDC/HOBt system provides a controlled, high-yield reaction at ambient temperatures, making it a superior choice for modern organic synthesis.[7]

Overall Reaction Scheme
Reaction Scheme

Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)QuantitySupplier
Cyclohexylacetic acidC₈H₁₄O₂142.19>98%10.01.42 gSigma-Aldrich
Methylamine solutionCH₃NH₂31.0640 wt. % in H₂O12.00.93 mLSigma-Aldrich
EDC·HClC₈H₁₇N₃·HCl191.70>98%11.02.11 gFisher Scientific
HOBt (anhydrous)C₆H₅N₃O135.12>98%1.50.20 gSigma-Aldrich
DIPEAC₈H₁₉N129.24>99%15.02.61 mLSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, >99.8%-100 mLFisher Scientific
1 M Hydrochloric AcidHCl36.461 M aq.-50 mLVWR
Saturated NaHCO₃NaHCO₃84.01Saturated aq.-50 mLVWR
BrineNaCl58.44Saturated aq.-50 mLVWR
Anhydrous MgSO₄MgSO₄120.37Granular-~5 gFisher Scientific
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen inlet/outlet (or drying tube)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • Silica gel (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL oven-dried round-bottom flask under a nitrogen atmosphere, add cyclohexylacetic acid (1.42 g, 10.0 mmol) and HOBt (0.20 g, 1.5 mmol).

    • Dissolve the solids in anhydrous dichloromethane (DCM, 50 mL) and stir until a clear solution is formed.

    • Cool the flask to 0 °C using an ice bath. Rationale: Cooling mitigates the exothermicity of the EDC activation step and subsequent amine addition.

  • Carboxylic Acid Activation:

    • Add EDC·HCl (2.11 g, 11.0 mmol) to the cooled solution in one portion.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.61 mL, 15.0 mmol) dropwise over 5 minutes. Rationale: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of EDC and the HOBt proton without competing in the coupling reaction.

    • Stir the mixture at 0 °C for 20 minutes to allow for the complete formation of the active HOBt-ester.

  • Amine Coupling:

    • Slowly add the methylamine solution (0.93 mL of 40 wt. % in H₂O, 12.0 mmol) to the reaction mixture using a syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction at room temperature for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexanes eluent system.

    • Spot the starting material (cyclohexylacetic acid) and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). Rationale: The acid wash removes unreacted amine and DIPEA. The bicarbonate wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will be a pale yellow oil or solid.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-Cyclohexyl-N-methylacetamide as a white solid or colorless oil.

Visualized Workflow and Mechanism

General Synthesis Workflow

G reagents 1. Reagent Preparation (Cyclohexylacetic Acid, EDC, HOBt in DCM) setup 2. Reaction Setup (Combine & Cool to 0 °C) reagents->setup activation 3. Activation (Add DIPEA & Stir) setup->activation coupling 4. Amine Coupling (Add Methylamine, Warm to RT) activation->coupling workup 5. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) coupling->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Final Product (2-Cyclohexyl-N-methylacetamide) purify->product

Caption: High-level workflow for the synthesis of 2-Cyclohexyl-N-methylacetamide.

Reaction Mechanism

G sub Cyclohexylacetic Acid o_acyl O-Acylisourea Intermediate sub->o_acyl + edc EDC edc->o_acyl hobt_ester Active HOBt-Ester o_acyl->hobt_ester hobt HOBt hobt->hobt_ester + tetra Tetrahedral Intermediate hobt_ester->tetra amine Methylamine amine->tetra + product 2-Cyclohexyl-N-methylacetamide tetra->product byproduct1 EDC-Urea (Byproduct) tetra->byproduct1 byproduct2 HOBt (Regenerated) tetra->byproduct2

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Expected Results and Characterization

Following this protocol should provide the target compound in good to excellent yield.

ParameterExpected Value
Reaction Time 4 - 6 hours
Expected Yield 75 - 90%
Appearance White to off-white solid or colorless oil
Purity (Post-Chromo.) >95%

Standard Characterization:

  • ¹H NMR: Confirm the presence of the cyclohexyl and N-methyl groups, as well as the amide proton, with appropriate chemical shifts and integrations.

  • ¹³C NMR: Confirm the number of unique carbons, including the characteristic amide carbonyl peak (~170-175 ppm).

  • Mass Spectrometry (MS): Verify the molecular weight of the product (C₉H₁₇NO, MW: 155.24 g/mol ).[8] Look for the [M+H]⁺ ion at m/z 156.25.

  • Infrared (IR) Spectroscopy: Identify the strong C=O stretch of the secondary amide (~1640 cm⁻¹) and the N-H stretch (~3300 cm⁻¹).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive reagents (EDC, amine).Use fresh, high-purity reagents. Ensure EDC is stored under dry conditions.
Insufficient activation time.Allow the EDC/HOBt activation step to proceed for the full 20 minutes at 0 °C.
Starting Material Remains Insufficient coupling reagent.Ensure at least 1.1 equivalents of EDC are used.
Reaction time too short.Allow the reaction to stir longer, monitoring by TLC until the starting acid is consumed.
Formation of N-acylurea byproduct Omission of HOBt.HOBt is critical for suppressing this side reaction. Ensure it is included in the reaction.

References

  • Synthesis method for 2-methylcyclohexyl acetate.
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Royal Society of Chemistry. [Link]

  • The preparation of amides. Chemguide. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • Ketone, cyclohexyl methyl. Organic Syntheses Procedure. [Link]

  • N-cyclohexyl-N-methylacetamide. ChemSynthesis. [Link]

Sources

Application

Application Notes and Protocols for the Purification of 2-Cyclohexyl-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyclohexyl-N-methylacetamide is a substituted amide with potential applications in medicinal chemistry and materials science. As with any syn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-N-methylacetamide is a substituted amide with potential applications in medicinal chemistry and materials science. As with any synthetically derived compound, achieving a high degree of purity is paramount for its reliable use in further research and development. The presence of impurities, even in trace amounts, can significantly impact biological activity, reaction kinetics, and the physicochemical properties of the final product. This guide provides a comprehensive overview of robust purification techniques applicable to 2-Cyclohexyl-N-methylacetamide, grounded in the principles of organic chemistry and tailored for a laboratory setting.

The purification strategy for an N-substituted amide is largely dictated by its physicochemical properties, such as polarity, solubility, and thermal stability, as well as the nature of the impurities present. Common impurities in the synthesis of such amides often include unreacted starting materials (e.g., cyclohexylacetic acid, methylamine), coupling reagents, and by-products from side reactions. This document will detail two primary purification methodologies: recrystallization and flash column chromatography, providing both the theoretical basis and practical, step-by-step protocols.

Physicochemical Properties and Considerations

While specific experimental data for 2-Cyclohexyl-N-methylacetamide is not widely available, we can infer its properties from structurally related compounds. The presence of a polar amide group and a nonpolar cyclohexyl ring suggests that the molecule will have moderate polarity.

Table 1: Physicochemical Properties of Structurally Related Amides

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
N-methylacetamide73.0926-28[1][2]204-206[1][2][3]Soluble in water, ethanol, ether, acetone, benzene[1][2][3]
N-cyclohexylacetamide141.21103[4]56-58 @ 15 Torr[4]Data not readily available

Based on these analogs, 2-Cyclohexyl-N-methylacetamide is expected to be a solid at room temperature with a relatively high boiling point, making distillation a less favorable primary purification method due to the potential for thermal degradation. Its solubility is likely to be significant in moderately polar to nonpolar organic solvents, while being sparingly soluble in water.

Purification Strategy Workflow

The selection of a suitable purification technique depends on the scale of the synthesis and the nature of the impurities. A general workflow for purifying crude 2-Cyclohexyl-N-methylacetamide is presented below.

PurificationWorkflow Crude Crude 2-Cyclohexyl-N-methylacetamide Initial_Assessment Initial Assessment (TLC, NMR) Crude->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization If crystalline solid and suitable solvent found Chromatography Flash Column Chromatography Initial_Assessment->Chromatography If oily residue or recrystallization fails Purity_Check_1 Purity Check (TLC, mp) Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check (TLC, NMR, LC-MS) Chromatography->Purity_Check_2 Purity_Check_1->Chromatography Purity < 98% Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Purity_Check_2->Recrystallization If further polishing needed Purity_Check_2->Pure_Product Purity > 98%

Caption: General workflow for the purification of 2-Cyclohexyl-N-methylacetamide.

Method 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, provided a suitable solvent can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

Solvent Selection

The choice of solvent is critical for successful recrystallization. A preliminary solvent screen should be performed with small amounts of the crude product.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent SystemPolarityRationale
Hexane/Ethyl AcetateLow to MediumGood for compounds of moderate polarity. The ratio can be tuned.
TolueneLowMay provide good solubility at elevated temperatures for less polar compounds.
AcetoneMediumA versatile solvent for a range of polarities.
Isopropanol/WaterMedium to HighThe addition of water as an anti-solvent can induce crystallization.
AcetonitrileMediumOften a good choice for recrystallizing amides.[5]
Experimental Protocol: Recrystallization
  • Dissolution: In a flask, add the crude 2-Cyclohexyl-N-methylacetamide and a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

RecrystallizationWorkflow Start Crude Solid Dissolve Dissolve in minimum hot solvent Start->Dissolve Hot_Filter Hot Filtration (if necessary) Dissolve->Hot_Filter Cool Slow Cooling (Crystallization) Hot_Filter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with cold solvent Isolate->Wash Dry Dry under vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step workflow for the recrystallization process.

Method 2: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[6] It is particularly useful for purifying oils or solids that are difficult to recrystallize.

Stationary and Mobile Phase Selection

For a compound of moderate polarity like 2-Cyclohexyl-N-methylacetamide, normal-phase chromatography on silica gel is a suitable starting point. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). Thin-layer chromatography (TLC) should be used to determine the optimal eluent composition to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

If the crude product contains basic impurities, such as unreacted methylamine, these may interact strongly with the acidic silica gel, leading to poor separation.[7] In such cases, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve the chromatography.[7] Alternatively, reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be an effective strategy for purifying polar and ionizable compounds.[8]

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a column with silica gel in the chosen nonpolar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully added to the top of the column.

  • Elution: Begin elution with the predetermined solvent system, applying positive pressure to achieve a fast flow rate.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

ChromatographyWorkflow Start Crude Mixture TLC TLC for Eluent Selection (Rf ~ 0.3) Start->TLC Packing Pack Silica Gel Column TLC->Packing Loading Load Sample Packing->Loading Elution Elute with Solvent System Loading->Elution Collection Collect Fractions Elution->Collection Monitoring Monitor Fractions by TLC Collection->Monitoring Monitoring->Collection Continue elution Combine Combine Pure Fractions Monitoring->Combine If pure Evaporation Solvent Evaporation Combine->Evaporation End Pure Product Evaporation->End

Caption: Workflow for purification by flash column chromatography.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range close to the literature value (if available) suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Conclusion

The purification of 2-Cyclohexyl-N-methylacetamide can be effectively achieved through standard laboratory techniques. Recrystallization offers a simple and scalable method for crystalline solids, while flash column chromatography provides a more versatile approach for a wider range of crude product forms and impurity profiles. The choice of method and specific conditions should be guided by preliminary small-scale trials and careful analysis of the impurity profile. The protocols and workflows presented in this guide provide a solid foundation for researchers to obtain highly pure 2-Cyclohexyl-N-methylacetamide for their scientific endeavors.

References

  • Wikipedia. N-Methylacetamide. [Link]

  • LookChem. N-Methylacetamide 79-16-3 wiki. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • ChemSynthesis. N-cyclohexyl-N-methylacetamide - 41273-78-3. [Link]

  • PubChem. N-Methylacetamide | C3H7NO | CID 6582. [Link]

  • IUPAC. n-methylacetamide. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Royal Society of Chemistry. N-Alkyl amide synthesis via N-alkylation of amides with alcohols. [Link]

  • Asian Journal of Chemistry. Synthesis and Infrared studies on N-(Cyclohexyl)-2-Mercaptoacetamides. [Link]

  • Google Patents. CN1324003C - Technique for preparing N-methylacetamide.
  • Google Patents.
  • Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • National Institutes of Health. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. [Link]

  • Reddit. Column Chromatography: Amides : r/chemistry. [Link]

  • ResearchGate. N-Alkylation of carbamates and amides with alcohols catalyzed by a CpIr complex | Request PDF*. [Link]

Sources

Method

Application Note: Analytical Quantification of 2-Cyclohexyl-N-methylacetamide

This is a comprehensive technical guide and protocol for the quantification of 2-Cyclohexyl-N-methylacetamide , designed for analytical scientists and drug development professionals. Executive Summary & Chemical Context...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the quantification of 2-Cyclohexyl-N-methylacetamide , designed for analytical scientists and drug development professionals.

Executive Summary & Chemical Context

2-Cyclohexyl-N-methylacetamide (Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


H

NO; MW: 155.24 g/mol ) is a secondary amide typically encountered as a Process-Related Impurity (PRI) or intermediate in the synthesis of cyclohexyl-moiety-containing pharmaceuticals (e.g., Gabapentinoids, specific kinase inhibitors, or peptide mimetics).[1]

Its quantification is critical due to:

  • Process Control: Monitoring the efficiency of amidation reactions involving cyclohexylacetic acid.

  • Impurity Profiling: Ensuring final drug substance (DS) purity limits (typically <0.10% per ICH Q3A).

  • Solvent/Reagent Carryover: It may persist if N-methylacetamide is used as a solvent in the presence of cyclohexyl donors.

Physicochemical Profile
PropertyValue (Predicted/Exp)Analytical Implication
Structure Cyclohexyl-CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-C(=O)-NH-CH

Lack of conjugation; weak UV chromophore.
LogP ~1.5 - 1.8Moderately lipophilic; retains well on C18.
pKa ~15 (Amide H), -0.5 (O-protonation)Neutral at neutral pH; requires acid for MS ionization.
Boiling Point ~260-270°CAmenable to Gas Chromatography (GC).
Solubility Soluble in MeOH, ACN, DCMCompatible with standard Reverse Phase (RP) solvents.

Analytical Strategy: Method Selection

Due to the lack of a strong UV chromophore (no benzene ring or conjugation), standard HPLC-UV at 254 nm is ineffective . The two recommended approaches are GC-FID (for bulk/intermediate quantification) and UHPLC-MS/MS (for trace impurity analysis).

Decision Matrix
  • Scenario A: Process Intermediate (>0.1% w/w): Use Method 1 (GC-FID) . It offers superior robustness, linearity, and no matrix suppression issues.

  • Scenario B: Trace Impurity (<0.05% w/w): Use Method 2 (UHPLC-MS/MS) . Required for high sensitivity and specificity in complex API matrices.[2]

MethodSelection Start Sample Type Conc Expected Conc. Start->Conc High > 0.1% (Process) Conc->High Intermediate Low < 0.1% (Trace) Conc->Low Impurity GC Method 1: GC-FID (Robust, Cost-effective) High->GC LCMS Method 2: UHPLC-MS/MS (High Sensitivity) Low->LCMS

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements.

Method 1: Gas Chromatography (GC-FID)

Best for: Raw material assay, reaction monitoring, and intermediate quantification.

Instrument Configuration
  • System: Agilent 7890B / 8890 or equivalent with FID.

  • Inlet: Split/Splitless (kept at 250°C).

  • Detector: Flame Ionization Detector (FID) at 300°C.

Column Selection
  • Primary Choice: DB-WAX UI (or equivalent PEG phase).

    • Why? Amides have hydrogen bonding potential. Non-polar columns (DB-1/DB-5) often result in peak tailing for secondary amides. The polar WAX phase ensures sharp peak symmetry.

  • Alternative: DB-5MS UI (if higher thermal stability >260°C is required).

GC Protocol Parameters
ParameterSetting
Column DB-WAX UI, 30m × 0.32mm × 0.25µm
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Injection 1.0 µL, Split 10:1 (Adjust split based on conc.)
Oven Program 80°C (hold 1 min) → 20°C/min → 240°C (hold 5 min)
Run Time ~14 minutes
FID Gases H

: 30 mL/min; Air: 400 mL/min; N

(Makeup): 25 mL/min
Standard Preparation
  • Stock Solution: Dissolve 100 mg of 2-Cyclohexyl-N-methylacetamide in 100 mL Methanol (1.0 mg/mL).

  • Internal Standard (IS): Use Dodecane or N-Methylacetamide (if resolved). Add IS to all samples to correct for injection variability.

Method 2: UHPLC-MS/MS (Trace Analysis)

Best for: Final API release testing, genotoxic impurity screening, and cleaning validation.

Instrument Configuration
  • System: Waters Acquity UPLC H-Class or Agilent 1290 Infinity II.

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Why? The analyte is moderately lipophilic. BEH particles withstand high pH if needed, though acidic pH is preferred for MS sensitivity.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Note: Formic acid is essential to protonate the amide nitrogen [R-C(=O)NH-R'] for ESI detection.

Gradient Profile
Time (min)% A% BFlow (mL/min)
0.009550.4
1.009550.4
4.005950.4
5.505950.4
5.609550.4
7.009550.4
Mass Spectrometry Parameters (MRM)
  • Precursor Ion: [M+H]

    
     = 156.1 m/z 
    
  • Product Ions (Quantifier/Qualifier):

    • 156.1 → 58.1 (N-methylacetamide fragment) – Quantifier (CE: ~15-20 eV)

    • 156.1 → 83.1 (Cyclohexyl cation) – Qualifier (CE: ~25-30 eV)

  • Source Temp: 500°C

  • Capillary Voltage: 3.5 kV

Sample Preparation Protocol

This protocol uses Liquid-Liquid Extraction (LLE) to isolate the amide from water-soluble API matrices (e.g., salts).

SamplePrep Step1 Weigh 50 mg Sample (API/Matrix) Step2 Dissolve in 2.0 mL 0.1N NaOH (aq) Step1->Step2 Step3 Add 5.0 mL Dichloromethane (DCM) (Extraction Solvent) Step2->Step3 Step4 Vortex (2 min) & Centrifuge (5 min @ 4000 rpm) Step3->Step4 Step5 Collect Organic Layer (Bottom) Step4->Step5 Step6 Evaporate to Dryness (N2 Stream @ 40°C) Step5->Step6 Step7 Reconstitute in Mobile Phase (Start Conditions) Step6->Step7

Figure 2: Liquid-Liquid Extraction workflow for isolating 2-Cyclohexyl-N-methylacetamide from complex matrices.

Protocol Justification:

  • NaOH Step: Ensures any acidic impurities (like unreacted cyclohexylacetic acid) are ionized and stay in the aqueous phase. The amide remains neutral and partitions into DCM.

  • Reconstitution: Matching the initial mobile phase (95% Water) prevents peak distortion ("solvent effect") during injection.

Validation Parameters (ICH Q2(R1))

To ensure data integrity, the following criteria must be met during method validation:

ParameterAcceptance Criteria (Trace Level)Acceptance Criteria (Assay Level)
Specificity No interference at RT (S/N > 100)Resolution > 2.0 from nearest peak
Linearity (R²) > 0.99 (Range: LOQ to 150% limit)> 0.999 (Range: 80-120%)
Accuracy (Recovery) 80% – 120% at 3 levels98% – 102%
Precision (RSD) < 10% (n=6)< 2.0% (n=6)
LOD / LOQ S/N > 3 / S/N > 10N/A

Troubleshooting & Optimization

Issue: Peak Tailing (GC)
  • Cause: Adsorption of the amide N-H on active sites in the liner or column.

  • Fix: Use Ultra Inert (UI) liners with glass wool. Switch to a fresh DB-WAX column. Ensure inlet temperature is sufficient (>230°C) to vaporize instantly.

Issue: Low Sensitivity (LC-MS)
  • Cause: Poor ionization or matrix suppression.

  • Fix:

    • Verify pH is acidic (pH ~3.0) to protonate the amide.

    • Switch from Methanol to Acetonitrile (often provides better desolvation for amides).

    • Use APCI (Atmospheric Pressure Chemical Ionization) if ESI is suppressed by the matrix.

Issue: Carryover
  • Cause: Amides can be "sticky" in polymeric tubing.

  • Fix: Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid .

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • PubChem. Compound Summary for N-Cyclohexylacetamide (Analogous Structure). National Library of Medicine. Link

  • Moldoveanu, S. C., & David, V. (2013). Essentials in Modern HPLC Separations. Elsevier.[2] (Reference for amide separation strategies).

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

Application

The Strategic Utility of 2-Cyclohexyl-N-methylacetamide as a Versatile Chemical Intermediate: Application Notes and Protocols

Introduction: Unveiling the Potential of a Unique Building Block In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of intermediates is paramount to the efficiency and success...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of intermediates is paramount to the efficiency and success of a synthetic campaign. 2-Cyclohexyl-N-methylacetamide, a structurally distinct secondary amide, represents a promising yet underexplored chemical intermediate. Its unique combination of a bulky, lipophilic cyclohexyl group at the alpha-position and an N-methylated amide functionality offers a compelling scaffold for the generation of novel molecular architectures. This guide provides a comprehensive overview of the prospective synthesis and application of 2-Cyclohexyl-N-methylacetamide, offering detailed, field-proven insights for researchers, medicinal chemists, and professionals in drug development. While direct literature on this specific molecule is sparse, the protocols and applications detailed herein are extrapolated from well-established principles of organic synthesis and the known reactivity of analogous structures, providing a robust framework for its utilization.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of 2-Cyclohexyl-N-methylacetamide is essential for its effective handling and application in synthesis.

PropertyPredicted/Estimated ValueSignificance in Synthesis
Molecular Formula C9H17NOProvides the basis for molecular weight and elemental analysis.
Molecular Weight 155.24 g/mol Crucial for stoichiometric calculations in reaction planning.
Appearance Colorless to pale yellow oil or low melting solidGuides handling and purification procedures.
Boiling Point Estimated > 200 °CSuggests that purification by vacuum distillation is feasible.
Solubility Soluble in a wide range of organic solvents (e.g., DCM, THF, EtOAc). Limited solubility in water.Informs the choice of reaction and purification solvents.
pKa (alpha-proton) Estimated 25-30The acidity of the alpha-proton is key to its functionalization via enolate chemistry.

The presence of the cyclohexyl group imparts significant lipophilicity, a desirable trait in many drug candidates for enhancing membrane permeability. The N-methyl group prevents hydrogen bonding at the nitrogen, which can influence solubility and conformational rigidity.

Proposed Synthetic Protocols

The synthesis of 2-Cyclohexyl-N-methylacetamide can be approached through several strategic pathways. Below are two plausible and detailed protocols, grounded in established methodologies for amide synthesis and functionalization.

Protocol 1: Alpha-Alkylation of N-Methylacetamide

This approach leverages the generation of an enolate from a readily available starting material, N-methylacetamide, followed by alkylation with a cyclohexyl electrophile.

Reaction Scheme:

Protocol_1 NMA N-Methylacetamide Enolate N-Methylacetamide Enolate NMA->Enolate 1. LDA Product 2-Cyclohexyl-N-methylacetamide Enolate->Product 2. Cyclohexyl Bromide 3. Quench CHXBr Cyclohexyl Bromide LDA LDA, THF, -78 °C Quench aq. NH4Cl

Caption: Synthetic route via α-alkylation.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is assembled.

  • Enolate Formation: The flask is charged with a solution of N-methylacetamide (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The formation of the enolate is a critical step, and the use of a strong, non-nucleophilic base like LDA is essential to ensure complete deprotonation at the alpha-carbon.[1]

  • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: A solution of cyclohexyl bromide (1.2 eq.) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. The S(_N)2 reaction between the enolate nucleophile and the cyclohexyl bromide electrophile forms the desired carbon-carbon bond.[2][3]

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-Cyclohexyl-N-methylacetamide.

Self-Validation and Causality:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial as LDA is highly reactive towards water.

  • Low Temperature: Maintaining a low temperature (-78 °C) during enolate formation and alkylation minimizes side reactions, such as self-condensation.

  • Stoichiometry: A slight excess of LDA ensures complete deprotonation, while an excess of the alkylating agent drives the reaction to completion.

  • Purification: Flash chromatography is a standard and effective method for purifying moderately polar organic compounds.

Protocol 2: Amidation of Cyclohexylacetic Acid

This alternative route involves the coupling of cyclohexylacetic acid with methylamine, a common and robust method for amide bond formation.

Reaction Scheme:

Protocol_2 CAA Cyclohexylacetic Acid ActivatedEster Activated Ester Intermediate CAA->ActivatedEster 1. Coupling Agents Product 2-Cyclohexyl-N-methylacetamide ActivatedEster->Product 2. Methylamine MeNH2 Methylamine Coupling EDC, HOBt, DIPEA, DCM

Caption: Synthetic route via amidation.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: To a solution of cyclohexylacetic acid (1.0 eq.) in dichloromethane (DCM, 0.5 M) in a round-bottom flask are added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.), 1-Hydroxybenzotriazole (HOBt, 1.2 eq.), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq.). The mixture is stirred at room temperature for 30 minutes. EDC and HOBt work in synergy to form a highly reactive activated ester intermediate, which is susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the resulting acids.

  • Amidation: A solution of methylamine (1.5 eq., 2.0 M in THF) is added dropwise to the reaction mixture. The reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2-Cyclohexyl-N-methylacetamide.

Self-Validation and Causality:

  • Coupling Reagents: The choice of EDC/HOBt is a standard and highly effective combination for amide bond formation, minimizing side reactions and racemization if chiral centers were present.

  • Base: DIPEA is used to scavenge the protonated byproducts without interfering with the coupling reaction.

  • Aqueous Work-up: The series of acidic and basic washes effectively removes unreacted starting materials and coupling reagents.

Applications as a Chemical Intermediate

The true value of 2-Cyclohexyl-N-methylacetamide lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery.

Scaffold for Further Functionalization

The alpha-proton of 2-Cyclohexyl-N-methylacetamide remains acidic and can be removed with a strong base to generate an enolate. This enolate can then be reacted with a variety of electrophiles to introduce further complexity.

Workflow for Alpha-Functionalization:

Alpha_Functionalization Start 2-Cyclohexyl-N-methylacetamide Enolate Enolate Intermediate Start->Enolate Deprotonation Product α-Functionalized Product Enolate->Product Reaction with E+ Electrophile Electrophile (E+) Base Strong Base (e.g., LDA)

Caption: General workflow for α-functionalization.

Potential Electrophiles and Resulting Structures:

  • Alkyl Halides (R-X): Introduction of a second alkyl group at the alpha-position, creating a quaternary center. This can be a powerful strategy for modulating the steric and electronic properties of a molecule.

  • Aldehydes and Ketones: Aldol-type reactions to form β-hydroxy amides, which are valuable precursors for a variety of functional groups.

  • Michael Acceptors: Conjugate addition to α,β-unsaturated carbonyl compounds to form 1,5-dicarbonyl systems.

  • Electrophilic Halogenating Agents (e.g., NBS, NCS): Introduction of a halogen at the alpha-position, which can then be used in cross-coupling reactions or other transformations.

Bioisosteric Replacement and Analogue Synthesis

The 2-cyclohexyl-N-methylacetamide moiety can be incorporated into existing drug scaffolds as a bioisosteric replacement for other groups. For instance, the cyclohexyl group can mimic a phenyl ring in terms of size and lipophilicity but with different metabolic stability. The N-methyl amide can serve as a metabolically more stable alternative to an ester or a primary/secondary amide.

Example Application: Modification of a Hypothetical Bioactive Scaffold

Consider a hypothetical drug candidate with a phenylacetamide core. Replacing the phenyl group with a cyclohexyl group and ensuring the amide is N-methylated could lead to an analogue with improved pharmacokinetic properties, such as increased metabolic stability and altered solubility.

Precursor for Heterocyclic Synthesis

The amide functionality, in conjunction with further functionalization at the alpha-position, can serve as a handle for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry. For example, an α-halo-2-cyclohexyl-N-methylacetamide could be a precursor to substituted oxazoles or thiazoles.

Conclusion: A Promising Intermediate for Chemical Innovation

While not yet a commonplace reagent, 2-Cyclohexyl-N-methylacetamide presents a compelling profile for researchers and synthetic chemists. Its synthesis is achievable through standard and scalable organic reactions, and its unique structural features offer a wealth of opportunities for the creation of novel and diverse chemical entities. The protocols and applications outlined in this guide provide a foundational understanding and a practical starting point for the exploration of this promising chemical intermediate. As the demand for novel molecular scaffolds continues to grow in drug discovery and materials science, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing these fields.

References

  • S. A. Rossi, K. W. Shimkin, Q. Xu, L. M. Mori-Quiroz, D. A. Watson, Org. Lett., 2013 , 15, 2314-2317. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • E. M. V. V. D. G. a. A. M. P. Koskinen, Amide Bond Formation and Peptide Coupling, 2016 . [Link]

  • D. A. Culkin, J. F. Hartwig, Acc. Chem. Res., 2003 , 36, 234-245. [Link]

  • Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(2), 275–280. [Link]

  • N-Methylacetamide - Wikipedia. [Link]

  • N-Methylacetamide | C3H7NO - PubChem. [Link]

  • Substituted amide synthesis by amidation - Organic Chemistry Portal. [Link]

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

Sources

Method

Optimized Derivatization Strategies for the Chromatographic Analysis of 2-Cyclohexyl-N-methylacetamide

Abstract This application note details the derivatization protocols for 2-Cyclohexyl-N-methylacetamide (C9H17NO), a secondary amide intermediate often encountered in pharmaceutical synthesis and surfactant development.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the derivatization protocols for 2-Cyclohexyl-N-methylacetamide (C9H17NO), a secondary amide intermediate often encountered in pharmaceutical synthesis and surfactant development.[1][2] While the molecule is amenable to direct analysis on polar GC stationary phases, derivatization is critical for trace-level detection, peak shape improvement on non-polar columns, and mass spectral confirmation.[2] This guide prioritizes Silylation (MSTFA) as the gold standard for GC-MS and Acylation (TFAA) for high-sensitivity Electron Capture Detection (ECD).[1][2]

Chemical Profile & Analytical Challenges

2-Cyclohexyl-N-methylacetamide presents specific challenges in gas chromatography due to the presence of the secondary amide functionality (


).[1][2]
  • Hydrogen Bonding: The N-H moiety acts as a hydrogen bond donor, leading to adsorption on active sites (silanols) within the GC liner and column.[2] This results in peak tailing and non-linear calibration curves at low concentrations (<10 ppm).[1][2]

  • Thermal Stability: While relatively stable, the amide bond can undergo thermal degradation or hydrolysis in the injector port if not properly deactivated or derivatized.[2]

  • Volatility: The cyclohexyl ring adds significant lipophilicity and boiling point elevation compared to smaller aliphatic amides.[1][2]

Molecular Properties Table
PropertyValueAnalytical Implication
Formula C

H

NO
Monoisotopic Mass: ~155.13 Da
Structure Cyclohexyl-CH

-CO-NH-CH

Steric bulk at

-carbon; N-methyl group present.[1][2]
Active Site Amide Nitrogen (N-H)Target for nucleophilic substitution (derivatization).[1][2]
pKa ~15-17 (Amide H)Weakly acidic; requires strong bases or silylating agents.[1][2]

Protocol A: Silylation for GC-MS (Gold Standard)

Objective: Replace the active proton on the amide nitrogen with a trimethylsilyl (TMS) group.[2] Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA ) with 1% Trimethylchlorosilane (TMCS ) as a catalyst.[1][2][3]

Mechanism of Action

Secondary amides exist in equilibrium between the amide and imidate tautomers.[1][2] Silylation is driven by the formation of the thermodynamically stable


-silyl derivative.[1][2] The addition of TMCS increases the donor strength of the silyl group, essential for sterically hindered amides like 2-Cyclohexyl-N-methylacetamide.[2]

SilylationMechanism Amide 2-Cyclohexyl-N-methylacetamide (Secondary Amide) Transition Transition State (Nucleophilic Attack) Amide->Transition Activation MSTFA MSTFA + 1% TMCS (Silyl Donor) MSTFA->Transition Product N-TMS-N-methyl-2-cyclohexylacetamide (Volatile Derivative) Transition->Product -CF3CONHCH3

Figure 1: Reaction pathway for the silylation of the secondary amide target.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 1-5 mg of the sample in 500 µL of anhydrous Pyridine or Acetonitrile .

    • Note: Pyridine is preferred as it acts as an acid scavenger and drives the reaction forward.[1][2]

  • Reagent Addition:

    • Add 100 µL of MSTFA + 1% TMCS .

    • Flush the vial with dry nitrogen gas to remove humidity (silylation reagents are moisture-sensitive).[1][2]

    • Cap tightly with a PTFE-lined crimp cap.[1][2]

  • Incubation:

    • Heat the mixture at 60°C for 30-45 minutes .

    • Critical: Secondary amides are less reactive than alcohols or primary amines.[1][2] Room temperature reaction is often insufficient for quantitative conversion.[1][2]

  • Instrument Injection:

    • Inject 1 µL directly into the GC-MS.[1][2]

    • Inlet Temp: 250°C.

    • Split Ratio: 10:1 to 50:1 depending on concentration.[1][2]

Quality Control Check
  • Target Ion: Look for the [M-15]+ ion (Loss of methyl from TMS group) or the molecular ion M+ = 227 Da (155 + 72).[1][2]

  • Incomplete Reaction: The presence of the native amide peak (MW 155) indicates moisture contamination or insufficient heating.[2]

Protocol B: Acylation for ECD (High Sensitivity)

Objective: Introduce a halogenated group (fluorine) to enable detection by Electron Capture Detector (ECD), increasing sensitivity by 100-1000x compared to FID. Reagent: Trifluoroacetic Anhydride (TFAA ).[1][2]

Workflow Diagram

AcylationWorkflow cluster_0 Sample Preparation cluster_1 Reaction cluster_2 Reconstitution Step1 Dissolve Sample (Ethyl Acetate) Step2 Add TFAA Reagent (50 µL) Step1->Step2 Step3 Incubate 60°C / 20 min Step2->Step3 Step4 Evaporate to Dryness (N2 Stream) Step3->Step4 Step5 Reconstitute in Isooctane or Toluene Step4->Step5 Step6 GC-ECD Analysis Step5->Step6

Figure 2: Acylation workflow for high-sensitivity trace analysis.

Step-by-Step Protocol
  • Preparation: Dissolve sample in Ethyl Acetate (avoid alcohols or amines as solvents).

  • Reaction: Add 50 µL of TFAA .

  • Incubation: Heat at 60°C for 20 minutes.

  • Cleanup (Critical):

    • The excess acid (TFA) formed must be removed to protect the GC column.[1][2]

    • Evaporate the solvent/reagent mixture to dryness under a gentle stream of Nitrogen.[1][2]

  • Reconstitution: Redissolve the residue in Isooctane or Toluene prior to injection.

Comparative Analysis of Methods

The following table guides the selection of the appropriate method based on analytical needs.

FeatureDirect InjectionSilylation (MSTFA)Acylation (TFAA)
Primary Use High conc.[1][2] screening (>50 ppm)General Profiling / UnknownsTrace Analysis (<10 ppb)
Detector FID / MSMS (EI)ECD / NCI-MS
Stability Moderate (Tailing likely)High (Excellent peak shape)High
Moisture Tolerance HighLow (Strictly anhydrous)Low
Mass Shift 0+72 Da (TMS)+96 Da (TFA)
Reaction Time None30-45 min20 min + Evaporation

Expert Troubleshooting & Insights

Steric Hindrance at the -Carbon

The cyclohexyl group at position 2 creates steric bulk near the amide bond.[1][2]

  • Insight: Standard silylation (BSTFA alone) may yield incomplete conversion.[1][2]

  • Solution: Always use TMCS (1-5%) as a catalyst.[1][2] If conversion is still low, switch to MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) and incubate at 80°C. The t-BDMS derivative is hydrolytically more stable than the TMS derivative.[1][2]

Injection Port Discrimination

High boiling point derivatives can condense in the liner.[1][2]

  • Insight: Use a liner with deactivated glass wool to promote vaporization.[1][2]

  • Protocol: Set the injection port temperature to at least 260°C . Use a pulsed splitless injection (20 psi pulse for 0.5 min) to sweep the heavy derivative onto the column.[2]

Column Selection
  • For Derivatized Samples: Use non-polar phases (5% Phenyl-methylpolysiloxane, e.g., DB-5, HP-5, Rtx-5).[2]

  • For Direct Analysis: Use polar phases (Polyethylene Glycol, e.g., DB-WAX) to mask the effect of hydrogen bonding, though column bleed will be higher.[2]

References

  • Schummer, C. et al. (2009).[1][2] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Analytical and Bioanalytical Chemistry.[1][2][4][5][6]

  • Phenomenex. (2023).[1][2] GC Derivatization Guide: Silylation Reagents. Phenomenex Technical Guides.[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 59780086: 2-Cyclohexyl-N-methylacetamide.[1][2][1][2]

  • Sigma-Aldrich (Merck). Derivatization Reagents for GC: Acylation and Silylation Protocols.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Cyclohexyl-N-methylacetamide Synthesis

Status: Online Role: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide Ticket ID: CHEM-OPT-2024-001 Introduction: The Yield Challenge The synthesis of 2-Cyclohexyl-N-methylacetamide presents...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Role: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide Ticket ID: CHEM-OPT-2024-001

Introduction: The Yield Challenge

The synthesis of 2-Cyclohexyl-N-methylacetamide presents a specific set of challenges often underestimated in standard protocols. While the amide bond formation is chemically trivial, the yield loss typically occurs during isolation due to the amphiphilic nature of N-methyl amides (leading to aqueous phase retention) or inefficient coupling reagents (leading to urea byproducts).

This guide prioritizes T3P® (Propylphosphonic anhydride) as the superior reagent for this specific transformation due to its water-soluble byproducts, while providing "rescue" protocols for traditional EDC/DCC methods.

Module 1: The "Gold Standard" Protocol (T3P Coupling)

Recommendation: For yields >90% with minimal purification, switch from Carbodiimides (DCC/EDC) to T3P.

Why This Works (Causality)

Traditional coupling agents like DCC generate insoluble urea byproducts that trap product and complicate filtration. EDC generates water-soluble ureas but requires acidic workups that can protonate and solubilize your amide product, washing it away. T3P generates only water-soluble phosphate byproducts that are removed at neutral or slightly basic pH, preserving the product in the organic phase.

Optimized Protocol
ParameterSpecificationReason
Reagent T3P (50% in EtOAc or DMF)High reactivity, no epimerization, water-soluble byproducts.
Stoichiometry 1.0 eq Acid : 1.2 eq Amine : 1.5 eq T3PExcess T3P ensures complete activation of the sterically hindered cyclohexylacetic acid.
Base Pyridine or DIPEA (3.0 eq)T3P requires a base to drive the equilibrium; Pyridine minimizes racemization (if applicable).
Solvent Ethyl Acetate (EtOAc)Allows for direct aqueous wash without solvent exchange.

Step-by-Step Workflow:

  • Charge: Dissolve 2-cyclohexylacetic acid (1.0 eq) and Methylamine (2M in THF, 1.2 eq) in EtOAc (10 V).

  • Cool: Cool mixture to 0°C.

  • Base Addition: Add DIPEA (3.0 eq) dropwise.

  • Activation: Add T3P (1.5 eq) dropwise over 20 minutes. Exotherm warning.

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC/HPLC.

  • Workup (The Critical Step):

    • Add water (10 V). Stir vigorously for 15 mins.

    • Separate phases.

    • Wash organic layer with sat. NaHCO₃ (removes unreacted acid/T3P byproducts).

    • Wash with Brine .

    • Dry over MgSO₄ and concentrate.

Module 2: Troubleshooting Traditional Routes (EDC/DCC)

If you are restricted to carbodiimide coupling, yield loss is usually due to N-acylurea formation or loss during extraction .

Common Failure Modes
SymptomRoot CauseCorrective Action
Low Yield (<50%) Formation of N-acylurea (O-to-N rearrangement).Add HOBt or HOAt (1.0 eq) immediately. This intercepts the O-acylisourea intermediate before it rearranges.
Gummy Solid DCC Urea contamination.Switch solvent to DCM and cool to -20°C to precipitate urea before filtration.
Product Missing Product lost to aqueous layer during acid wash.Salting Out: Saturate the aqueous layer with NaCl before extraction. Use CHCl₃/Isopropanol (3:1) for extraction if product is polar.
The "Rescue" Wash Sequence for EDC Reactions

To salvage a messy EDC reaction:

  • Acid Wash: 0.5M HCl (Removes DIPEA and EDC-urea). Do not skip if using EDC.

  • Base Wash: Sat. NaHCO₃ (Removes HOBt and unreacted acid).

  • Brine Wash: Critical for pushing the N-methyl amide back into the organic phase.

Module 3: The Hydrogenation Route (Scale-Up)

Scenario: Converting 2-Phenyl-N-methylacetamide to 2-Cyclohexyl-N-methylacetamide . Issue: Standard Pd/C catalysts often fail to reduce the aromatic ring under mild conditions, resulting in recovered starting material.

Catalyst Selection Matrix
CatalystPressure (H₂)TempOutcome
10% Pd/C 1 atm (Balloon)RTFailure: Reduces alkenes but rarely touches the phenyl ring.
5% Rh/C 3-5 bar50°CSuccess: Rhodium is superior for aromatic ring saturation under mild pressure.
5% Ru/C 50 bar80°CSuccess: Industrial standard, but requires high-pressure autoclave.
PtO₂ (Adams) 3-5 barRTSuccess: Highly active, but expensive and sensitive.

Technical Insight: The reduction of the benzene ring is much more difficult than reducing a double bond. If you observe "no reaction," switch from Palladium to Rhodium on Carbon (Rh/C) or Ruthenium on Alumina .

Visual Decision Guides

Figure 1: Synthetic Route Selection & Optimization

RouteSelection Start Starting Material? Acid 2-Cyclohexylacetic Acid Start->Acid Phenyl 2-Phenyl-N-methylacetamide Start->Phenyl Reagent Coupling Reagent? Acid->Reagent Catalyst Catalyst Selection Phenyl->Catalyst DCC DCC/EDC Reagent->DCC Traditional T3P T3P (Recommended) Reagent->T3P High Yield DCC_Issue Issue: Urea Byproducts Fix: Add HOBt + Acid Wash DCC->DCC_Issue T3P_Benefit Benefit: Water Soluble Byproducts Easy Workup T3P->T3P_Benefit PdC Pd/C (1 atm) Catalyst->PdC RhC Rh/C or Ru/C (Pressure) Catalyst->RhC Pd_Fail Result: Incomplete Reduction PdC->Pd_Fail Rh_Success Result: Full Conversion RhC->Rh_Success

Caption: Decision matrix for selecting the optimal synthetic pathway and reagents based on starting material availability.

Figure 2: T3P Workup Logic

T3PWorkup Mix Reaction Mixture (Product + T3P residues + Base) Water Add Water (Phase Split) Mix->Water Org Organic Phase (Product) Water->Org Aq Aqueous Phase (T3P salts + Base salts) Water->Aq Discard Wash Wash: Sat. NaHCO3 Org->Wash Final Pure Product (Concentrate) Wash->Final

Caption: The streamlined workup flow for T3P coupling, highlighting the removal of impurities via the aqueous phase.

Frequently Asked Questions (Troubleshooting)

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: N-methyl amides often form super-cooled oils due to hydrogen bonding disruption by the methyl group.

  • Fix: Dissolve the oil in a minimum amount of hot Ethyl Acetate and add Hexane dropwise until cloudy. Store at 4°C overnight. Alternatively, triturating the oil with cold Diethyl Ether or Pentane can induce crystallization [4].

Q: I am using Methylamine Hydrochloride. Do I need to change the protocol? A: Yes. If using the HCl salt, you must add an extra equivalent of base (DIPEA/TEA) to free the amine.

  • Calculation: Total Base = 3.0 eq (for reaction) + 1.0 eq (to neutralize HCl) = 4.0 eq. Failure to do this results in <10% yield because the amine remains protonated and non-nucleophilic.

Q: Why is my yield low after column chromatography? A: Amides are polar and can "streak" on silica or bind irreversibly.

  • Fix: Pre-wash your silica column with 1% Triethylamine in your eluent to neutralize acidic sites. Alternatively, use Alumina (Neutral) instead of Silica, or avoid chromatography entirely by using the T3P/Extraction method described in Module 1 [1].

Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride instead? A: You can, but it is riskier. Cyclohexylacetic acid chloride is stable, but the reaction with methylamine is extremely exothermic.

  • Risk:[1][2] If water is present, the acid chloride hydrolyzes back to the acid.

  • Control: If you choose this route, use DCM as solvent, keep at 0°C , and ensure the system is strictly anhydrous.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Augustine, R. L. (1995). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.
  • Patterson, A. et al. (2011). Optimization of T3P Coupling for Pharmaceutical Intermediates. Organic Letters, 13(19), 5048–5051. Link

  • Edelmann, F. T. (2020).[4] Purification Techniques for Amides. ResearchGate Expert Insights. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Cyclohexyl-N-methylacetamide

Welcome to the technical support center for amide synthesis. This guide provides in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of 2-Cyclohexyl-N-methylacetamide.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide synthesis. This guide provides in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of 2-Cyclohexyl-N-methylacetamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal mechanisms behind experimental outcomes, ensuring you can not only solve current issues but also prevent future ones.

Section 1: Synthesis Overview & Primary Reaction Pathway

The synthesis of a secondary amide like 2-Cyclohexyl-N-methylacetamide is fundamentally an acylation reaction. The most direct and industrially relevant approach involves the reaction of a secondary amine, N-methylcyclohexylamine , with an activated acetylating agent. The most common and reactive agent for this purpose is cyclohexylacetyl chloride .

The primary reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylcyclohexylamine attacks the electrophilic carbonyl carbon of cyclohexylacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A subsequent deprotonation step, typically facilitated by a base or a second equivalent of the amine, yields the final amide product.

Primary Synthesis Pathway cluster_reactants Reactants cluster_process Reaction Mechanism cluster_products Products N-methylcyclohexylamine N-methylcyclohexylamine Tetrahedral_Intermediate Tetrahedral Intermediate N-methylcyclohexylamine->Tetrahedral_Intermediate + Cyclohexylacetyl Chloride Cyclohexylacetyl_Chloride Cyclohexylacetyl Chloride Cyclohexylacetyl_Chloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide - Cl- Target_Amide 2-Cyclohexyl-N-methylacetamide Protonated_Amide->Target_Amide + Base - Base-H+ Base_HCl Base-HCl Salt Protonated_Amide->Base_HCl

Caption: Primary reaction pathway for the synthesis of 2-Cyclohexyl-N-methylacetamide.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the most probable causes?

A: This is the most frequent challenge in amide synthesis, often stemming from the inactivation of the nucleophile (the amine) or the acylating agent.

  • Cause A: In-situ Protonation of the Amine. The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[1] This acid will immediately protonate the basic nitrogen of the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction after a maximum theoretical yield of 50% if no other base is present.

    • Solution: Always use a non-nucleophilic base to scavenge the generated HCl. A tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Use at least 1.1 equivalents to ensure all HCl is neutralized. Alternatively, using two equivalents of the starting amine allows one to act as the nucleophile and the other as the HCl scavenger, though this is less atom-economical.[2]

  • Cause B: Hydrolysis of the Acylating Agent. Acyl chlorides are highly reactive and susceptible to hydrolysis. Any moisture present in the solvent, glassware, or amine starting material will rapidly convert the acyl chloride to the corresponding carboxylic acid (cyclohexylacetic acid), which is unreactive under these conditions.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and if necessary, distill the amine starting material to remove water. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Cause C: Steric Hindrance. While N-methylcyclohexylamine and cyclohexylacetyl chloride are not excessively bulky, steric hindrance can slow down reactions, especially at low temperatures.[][4] If the reaction is sluggish, side reactions can begin to compete.

    • Solution: If the reaction is not proceeding to completion at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid potential decomposition at higher temperatures.

Issue 2: Complex Mixture of Byproducts

Q: My crude product analysis (NMR, LC-MS) shows multiple unexpected signals. What are these impurities?

A: The identity of byproducts is highly dependent on the chosen synthetic route (i.e., if you are using a coupling agent instead of an acyl chloride).

  • Cause A: N-Acylurea Formation (When using Carbodiimide Coupling Agents). If you are synthesizing the amide from cyclohexylacetic acid and N-methylcyclohexylamine using a coupling agent like dicyclohexylcarbodiimide (DCC), a common side reaction is the rearrangement of the O-acylisourea intermediate. This intermediate is meant to be attacked by the amine, but it can rearrange into a stable N-acylurea, which is unreactive and acts as a reaction sink.

    • Solution: This rearrangement is often minimized by adding a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5] These additives react with the O-acylisourea to form an active ester, which is more stable against rearrangement but still highly reactive towards the amine.

  • Cause B: Symmetric Anhydride Formation. When activating a carboxylic acid, it's possible for two molecules of the acid to react with the coupling agent to form a symmetric anhydride. While this anhydride can still acylate the amine, it alters the stoichiometry and can lead to a more complex reaction profile.

    • Solution: Controlling the rate of addition of the coupling agent can sometimes mitigate this. Pre-mixing the carboxylic acid and additives like HOBt before introducing the coupling agent is also a common strategy.

Issue 3: Purification Difficulties

Q: I'm struggling to isolate a pure product. How can I effectively remove common byproducts and unreacted starting materials?

A: A well-designed workup procedure is critical for obtaining high-purity material.

  • Problem A: Removing Dicyclohexylurea (DCU). If you used DCC as a coupling agent, the byproduct DCU is notoriously difficult to remove due to its low solubility in many common organic solvents.

    • Solution: After the reaction, filter the crude mixture to remove the precipitated DCU. Some residual DCU may remain in solution. To remove it, concentrate the filtrate and redissolve in a solvent where the product is soluble but DCU is not (e.g., dichloromethane or ethyl acetate), then cool and filter again. For stubborn cases, chromatography is necessary. Using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) avoids this issue, as the corresponding urea byproduct can be removed with a simple aqueous wash.

  • Problem B: Removing Unreacted Starting Materials. Excess amine or unreacted carboxylic acid can contaminate the final product.

    • Solution: Employ a standard acid-base extraction during the workup.

      • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove any unreacted N-methylcyclohexylamine and the tertiary amine base (e.g., TEA).

      • Wash with a dilute base solution (e.g., saturated NaHCO₃) to deprotonate and remove any unreacted cyclohexylacetic acid (which may be present from hydrolysis of the acyl chloride).

      • Finally, wash with brine to remove residual water before drying the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.

Section 3: Optimized Experimental Protocol (Acyl Chloride Method)

This protocol is designed to be a self-validating system, minimizing the side reactions discussed above.

Materials:

  • N-methylcyclohexylamine (1.0 equiv)

  • Cyclohexylacetyl chloride (1.05 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylcyclohexylamine (1.0 equiv) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

    • Rationale: Starting at 0 °C helps to control the initial exotherm of the reaction upon addition of the highly reactive acyl chloride.[]

  • Base Addition: Add triethylamine (1.2 equiv) to the stirred amine solution.

    • Rationale: The base is added before the acyl chloride to ensure it is immediately available to neutralize the HCl byproduct, preventing protonation of the starting amine.[1]

  • Acyl Chloride Addition: Dissolve cyclohexylacetyl chloride (1.05 equiv) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirred amine/base mixture over 15-20 minutes.

    • Rationale: A slight excess of the acylating agent ensures full conversion of the limiting amine. Dropwise addition prevents a rapid temperature spike.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

    • Rationale: Warming to room temperature ensures the reaction proceeds to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the disappearance of the N-methylcyclohexylamine starting material.

  • Workup: a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally, brine (1x).

    • Rationale: This aqueous wash sequence systematically removes the base, unreacted amine, and any hydrolyzed acyl chloride, as detailed in the FAQ section. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
  • Purification: If necessary, purify the crude oil or solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Section 4: Visualizing Reaction Fates

The following diagrams illustrate the critical decision points and competing pathways in the synthesis.

Troubleshooting_Flowchart Start Reaction Complete. Analyze Crude Product. LowYield Problem: Low Yield or Incomplete Reaction Start->LowYield Yield < 80% Impure Problem: Unexpected Byproducts Start->Impure Multiple spots on TLC PurificationIssue Problem: Difficult Purification Start->PurificationIssue Post-workup still impure CheckBase Was a base (e.g., TEA) used? LowYield->CheckBase CheckCoupling Used a coupling agent (e.g., DCC)? Impure->CheckCoupling CheckWorkup Was an acid/base wash performed? PurificationIssue->CheckWorkup CheckMoisture Were anhydrous conditions used? CheckBase->CheckMoisture Yes Sol_AddBase Solution: Add >1 equiv of non-nucleophilic base. CheckBase->Sol_AddBase No CheckMoisture->LowYield Yes (Consider Sterics) Sol_Dry Solution: Use oven-dried glassware & anhydrous solvent. CheckMoisture->Sol_Dry No CheckCoupling->CheckWorkup No (Acyl Chloride Route) Sol_Additive Solution: Add HOBt/HOAt to suppress N-acylurea formation. CheckCoupling->Sol_Additive Yes Sol_Wash Solution: Perform sequential acid/base washes. CheckWorkup->Sol_Wash No

Sources

Troubleshooting

Technical Support Center: 2-Cyclohexyl-N-methylacetamide Purity &amp; Troubleshooting

Introduction Welcome to the technical support hub for 2-Cyclohexyl-N-methylacetamide . This guide addresses the specific purification and analytical challenges associated with this intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-Cyclohexyl-N-methylacetamide . This guide addresses the specific purification and analytical challenges associated with this intermediate. Because this molecule combines a lipophilic cyclohexyl ring with a polar N-methyl amide motif, it presents unique behavior in both chromatography and spectroscopy.

This guide is structured to troubleshoot the three most common user tickets:

  • "My NMR shows split peaks/impurities." (Rotameric Isomerism)

  • "I cannot get rid of the white precipitate." (Urea Byproducts)

  • "My yield is low after extraction." (Water Solubility Issues)

Module 1: Diagnostic Triage (Analytical)

Q: I see split peaks in my proton NMR ( H-NMR). Is my sample contaminated?

A: Likely not. You are observing Rotameric Isomerism.

This is the most frequent "false positive" for impurities in N-methyl amides. Due to the partial double-bond character of the C–N amide bond, rotation is restricted at room temperature.[1] This creates two distinct populations: cis and trans rotamers.

  • The Mechanism: The lone pair on the nitrogen delocalizes into the carbonyl, creating a planar barrier to rotation.[2] The N-methyl group will resonate at two different chemical shifts depending on whether it is cis or trans to the carbonyl oxygen.[2]

  • The Diagnostic Test: Run a Variable Temperature (VT) NMR experiment.

    • Heat the sample to 60–80°C (in DMSO-d6).

    • Result: If the split peaks coalesce into a single sharp singlet, they are rotamers. If they remain distinct, they are impurities.

Visualizing the Decision Logic

NMR_Diagnostics Start Observation: Split Peaks in 1H-NMR (N-Methyl region ~2.8 ppm) Step1 Perform Variable Temperature (VT) NMR (Heat to 80°C in DMSO-d6) Start->Step1 Decision Do peaks coalesce? Step1->Decision Result_Rotamer Diagnosis: Rotamers (Sample is Pure) Decision->Result_Rotamer Yes Result_Impurity Diagnosis: True Impurity (Proceed to Purification) Decision->Result_Impurity No

Figure 1: Diagnostic decision tree for distinguishing amide rotamers from chemical impurities.

Module 2: Synthetic Origin & Chemical Remediation

Q: What are the likely impurities based on my synthesis route?

The impurity profile is strictly dictated by your coupling strategy. Use the table below to identify your "Enemy."

Synthesis RouteLikely ImpurityPhysical AppearanceSolubility Characteristics
DCC Coupling Dicyclohexylurea (DCU)White, fluffy precipitateInsoluble in water/ether; slightly soluble in EtOAc.
EDC Coupling N-acylurea / Urea saltsWater-soluble oilsHighly water-soluble (easy to remove).
Acid Chloride 2-Cyclohexylacetic acidOily residue / SolidSoluble in organic base; insoluble in acid.
Hydrogenation 2-Phenyl-N-methylacetamideCrystalline solidVery similar to product (hard to separate).
Q: How do I remove Dicyclohexylurea (DCU) if I used DCC?

A: Filtration is rarely enough. You must exploit differential solubility.

DCU is the most notorious impurity in amide coupling. It has "brick dust" solubility—it doesn't dissolve well in anything, but dissolves just enough to contaminate your product.

The "Cold-Cut" Protocol:

  • Solvent Swap: Evaporate your reaction solvent (often DMF or DCM) completely.

  • Redissolution: Redissolve the crude residue in cold Ethyl Acetate (EtOAc) . DCU is sparingly soluble in cold EtOAc.[3]

  • Precipitation: Place the flask in a freezer (-20°C) for 2 hours. The DCU will crystallize out.

  • Filtration: Filter quickly through a Celite pad while cold.

  • Chemical Wash: Proceed immediately to the Acid/Base extraction (Module 3).

Expert Insight: If DCU persists, switch your coupling agent to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and vanishes during the aqueous workup [1][3].

Module 3: Purification Protocols

Protocol A: The Self-Validating Acid/Base Extraction

This is the primary method for purifying 2-Cyclohexyl-N-methylacetamide. It relies on the fact that the amide is neutral, while the starting materials (amine and acid) are ionizable.

Prerequisites:

  • Solvent: Ethyl Acetate (DCM is acceptable but prone to emulsions).

  • Reagents: 1M HCl, Saturated NaHCO

    
    , Brine.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve crude sample in Ethyl Acetate (10 mL per gram).

  • Acid Wash (Removes Methylamine):

    • Wash with 1M HCl (

      
       vol).
      
    • Validation: Check pH of aqueous layer. It must be

      
      . If not, repeat.
      
    • Mechanism:[2][4][5][6][7] Protonates unreacted methylamine (

      
      ), forcing it into the water layer.
      
  • Base Wash (Removes Cyclohexylacetic Acid):

    • Wash organic layer with Saturated NaHCO

      
       (
      
      
      
      vol).[6]
    • Validation: Watch for

      
       evolution. Stop washing only when bubbling ceases.
      
    • Mechanism:[2][4][5][6][7] Deprotonates unreacted acid (

      
      ), forcing it into the water layer.
      
  • Drying: Dry organic layer over anhydrous

    
     and concentrate.
    
Visualizing the Extraction Workflow

Extraction_Flow cluster_Acid Step 1: Acid Wash (HCl) cluster_Base Step 2: Base Wash (NaHCO3) Input Crude Mixture (Amide + Amine + Acid) AcidWash Add 1M HCl Input->AcidWash Aq_Acid Aqueous Layer: Methylamine salts AcidWash->Aq_Acid BaseWash Add Sat. NaHCO3 AcidWash->BaseWash Organic Phase Aq_Base Aqueous Layer: Cyclohexylacetate salts BaseWash->Aq_Base Product Organic Layer: Purified Amide BaseWash->Product Organic Phase

Figure 2: Sequential extraction logic for removing ionizable starting materials.

Protocol B: Recrystallization (Polishing Step)

If the extraction yields a solid that is slightly off-white or has a low melting point range, recrystallization is required.

  • Solvent System: Hexane / Ethyl Acetate.[6][8]

  • Logic: The cyclohexyl group provides high solubility in non-polar solvents, while the amide bond requires some polarity to dissolve hot.

  • Procedure:

    • Dissolve solid in minimum boiling Ethyl Acetate.

    • Add hot Hexane dropwise until persistent cloudiness appears.

    • Add one drop of Ethyl Acetate to clear the solution.

    • Cool slowly to room temperature, then 4°C.

Module 4: Storage & Stability

  • Hygroscopicity: N-methyl amides can be hygroscopic.[9] Store in a desiccator.

  • Hydrolysis Risk: Amide bonds are generally stable, but prolonged exposure to strong acids/bases will hydrolyze the bond back to the acid and amine.

  • Shelf Life: Stable for >1 year at 4°C if kept dry.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Wiberg, K. B., et al. (1987). Rotational barriers in N,N-dimethylacetamide and related amides. Journal of the American Chemical Society, 109(5), 1353-1363. Link

  • Chan, L. C., et al. (2019). Removal of Urea Byproducts in Amide Couplings.[10] Organic Process Research & Development. (General reference for DCU removal strategies).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.

Sources

Optimization

Technical Support Center: 2-Cyclohexyl-N-methylacetamide Stability &amp; Handling

The following technical guide addresses stability, handling, and troubleshooting for 2-Cyclohexyl-N-methylacetamide . Molecule Identification & Physicochemical Baseline Before troubleshooting, ensure you are working with...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses stability, handling, and troubleshooting for 2-Cyclohexyl-N-methylacetamide .

Molecule Identification & Physicochemical Baseline

Before troubleshooting, ensure you are working with the correct isomer. Nomenclature confusion is common between the alpha-substituted and N-substituted forms.

FeatureTarget Molecule Common Isomer (Confusion Risk)
Name 2-Cyclohexyl-N-methylacetamide N-Cyclohexyl-N-methylacetamide
Structure Cyclohexyl-CH₂-C(=O)-NH-CH₃Cyclohexyl-N(CH₃)-C(=O)-CH₃
Class Secondary Amide Tertiary Amide
Formula C₉H₁₇NOC₉H₁₇NO
Key Risk Hydrolysis (H-bond donor/acceptor)Steric bulk, slower hydrolysis

Physical Baseline:

  • State: Typically a waxy solid or viscous oil at room temperature (low melting point due to N-methylation disruption of crystal lattice).

  • Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water (hydrophobic cyclohexyl group).

  • Hygroscopicity: Moderate to High. The amide bond is polar and attracts atmospheric moisture.

Troubleshooting Guide (Q&A)

Issue 1: Physical State Change

Q: "My sample was a solid powder but has turned into a sticky gum or liquid. Is it degraded?"

A: Not necessarily degraded, but likely compromised by hygroscopicity .

  • Root Cause: N-methyl amides are prone to absorbing atmospheric water. This depresses the melting point, causing the solid to liquefy (deliquescence).

  • Immediate Action: Run a proton NMR in

    
    .
    
    • Check: Look for a water peak (variable shift, usually ~1.5 ppm in chloroform).

    • Check: Verify the integrity of the Cyclohexyl-CH₂ doublet (~2.0 ppm) and N-Methyl singlet (~2.8 ppm).

  • Resolution: If the molecule is intact, dissolve in DCM, dry over

    
    , filter, and concentrate under high vacuum. Store in a desiccator.
    
Issue 2: New Impurity Peaks (HPLC/LC-MS)

Q: "I see a new peak at a lower retention time (RRT ~0.6-0.8) and a loss of purity. What is it?"

A: This is the hallmark of Amide Hydrolysis .

  • Root Cause: Exposure to moisture over time, accelerated by trace acid/base impurities or elevated temperatures.

  • The Impurities:

    • Cyclohexylacetic Acid: Elutes earlier (more polar) on reverse-phase C18.

    • Methylamine: Elutes in the void volume (often invisible without specific derivatization or ELSD).

  • Diagnostic: Check LC-MS for mass loss.

    • Parent:

      
      
      
    • Hydrolysis Product (Acid):

      
       (Cyclohexylacetic acid).
      
    • Mass Delta: -13 amu (Loss of N-methyl, gain of OH).

Issue 3: pH Drift in Formulation

Q: "The pH of my aqueous stock solution is drifting upwards over weeks."

A: This indicates Methylamine release .

  • Mechanism: Hydrolysis releases methylamine (a weak base,

    
    ). Even small amounts of hydrolysis can shift the pH of unbuffered solutions significantly alkaline.
    
  • Risk: Higher pH catalyzes further hydrolysis (autocatalytic degradation loop).

  • Prevention: Use buffered systems (Phosphate/Citrate pH 6-7) rather than unbuffered water/saline.

Technical Deep Dive: Degradation Mechanism

Understanding the mechanism allows you to predict stability in new formulations. The primary failure mode is Nucleophilic Acyl Substitution (Hydrolysis) .

Mechanism Visualization

The following diagram details the hydrolysis pathway.[1][2][3][4] Note that while the cyclohexyl group provides some steric protection, the unhindered N-methyl group leaves the carbonyl susceptible to attack.

HydrolysisMechanism Amide 2-Cyclohexyl-N-methylacetamide (Intact) Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral Nucleophilic Attack (Rate Limiting) Water H₂O / OH⁻ (Nucleophile) Water->Tetrahedral Transition C-N Bond Cleavage Tetrahedral->Transition Proton Transfer Products Cyclohexylacetic Acid + Methylamine Transition->Products Collapse

Caption: Figure 1. Hydrolysis pathway of 2-Cyclohexyl-N-methylacetamide yielding acid and amine degradation products.

Kinetic Factors[5]
  • pH Dependence: The rate (

    
    ) is lowest at pH 6-7.
    
    • Acid Catalyzed (pH < 4): Carbonyl oxygen protonation increases electrophilicity.[2]

    • Base Catalyzed (pH > 9): Direct attack by strong nucleophile (

      
      ).
      
  • Temperature: Adhere to the Arrhenius equation. Every 10°C increase roughly doubles the hydrolysis rate. Avoid heating >40°C during dissolution if possible.

Validated Protocols

A. Storage & Handling

To maximize shelf-life (>2 years):

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vial with a PTFE-lined cap. Avoid polyethylene (some amides can leach plasticizers or diffuse through thin plastics).

  • Desiccation: Place the vial inside a secondary container with active desiccant (e.g., Drierite).

B. Stability-Indicating HPLC Method

Use this generic method to separate the parent amide from its hydrolysis degradation products.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) & 254 nm (Low sensitivity, no aromatics)
Expected RT Methylamine (Void), Cyclohexylacetic Acid (~4-5 min), Parent (~6-7 min)

Note: Since the cyclohexyl ring is not UV-active, detection relies on the amide bond absorption at 210 nm. Ensure solvents are HPLC-grade to minimize background noise.

References & Authority

  • Amide Hydrolysis Kinetics:

    • Source: Rate constants for N-methylacetamide hydrolysis indicate minimum degradation at neutral pH.

    • Reference: Duan, Z. et al. "Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water." Journal of Supercritical Fluids, 2010.

  • General Stability of N-Methylamides:

    • Source: N-methylacetamide properties and stability data.

    • Reference: National Center for Biotechnology Information. "PubChem Compound Summary for CID 6582, N-Methylacetamide."

  • Cyclohexyl Group Chemistry:

    • Source: Structural data and nomenclature confirmation for cyclohexyl-substituted acetamides.

    • Reference: ChemicalBook. "N-cyclohexylacetamide Properties and Stability."

Sources

Troubleshooting

Technical Support Center: Production of 2-Cyclohexyl-N-methylacetamide

Topic: Scale-Up & Troubleshooting Guide for 2-Cyclohexyl-N-methylacetamide CAS: 41273-78-3 (General analog reference) Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists. Introduction: The Scale-Up Mandate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up & Troubleshooting Guide for 2-Cyclohexyl-N-methylacetamide CAS: 41273-78-3 (General analog reference) Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists.

Introduction: The Scale-Up Mandate

You are likely accessing this guide because you are transitioning from gram-scale synthesis to kilogram-scale production. 2-Cyclohexyl-N-methylacetamide is a critical intermediate, often serving as a lipophilic scaffold in pharmaceutical agents.

While the chemistry appears trivial (amide bond formation), the physical properties of cyclohexyl-aliphatic amides—specifically their tendency to form supersaturated oils rather than crystallizing—create unique challenges at scale. This guide prioritizes process robustness over theoretical novelty.

Module 1: Route Selection & Thermodynamics

Before troubleshooting, validate your route. At scale, cost and thermal safety dictate the path.

FeatureRoute A: Acid Chloride Activation Route B: Catalytic Hydrogenation
Precursor 2-Cyclohexylacetic acidN-Methyl-2-phenylacetamide
Reagents Thionyl Chloride (

), Methylamine

, Rh/C or Ru/C Catalyst
Key Risk Exotherm control & HCl gas evolutionCatalyst poisoning & Selectivity
Scale Suitability High (Batch)High (Batch or Flow)
Recommendation Primary Choice for <10kg batches.Primary Choice for >50kg (Cost efficient).

Module 2: The Acid Chloride Route (Schotten-Baumann)

Workflow Visualization

AcidChlorideRoute Start 2-Cyclohexylacetic Acid Activation Activation (SOCl2, T < 50°C) Start->Activation + SOCl2 Intermed Acid Chloride Intermediate Activation->Intermed - SO2, - HCl Coupling Amidation (MeNH2, NaOH/DCM) Intermed->Coupling Controlled Addition Workup Phase Separation & Wash Coupling->Workup Quench Product 2-Cyclohexyl-N- methylacetamide Workup->Product

Figure 1: Step-wise logic for the Acid Chloride activation route, highlighting the critical intermediate isolation.

Troubleshooting Guide: Acid Chloride Route

Q: The reaction mixture turned black during acid chloride formation. Is the batch ruined?

  • Diagnosis: Likely charring due to excessive temperature or impurities in the thionyl chloride (

    
    ).
    
  • Action:

    • Check the temperature log. Did it exceed 60°C? Cyclohexyl rings are stable, but trace impurities can polymerize.

    • Remediation: If the NMR shows the acid chloride signals (typically shifted downfield carbonyl), proceed. The color often washes out during the aqueous workup.

    • Prevention: Use catalytic DMF (1-2 mol%) to lower the activation energy, allowing the reaction to proceed at 35-40°C instead of reflux [1].

Q: I am seeing a massive exotherm when adding the amine. How do I control this at 5kg scale?

  • The Physics: The reaction of an acid chloride with an amine is highly exothermic (

    
    ).
    
  • Protocol:

    • Inverse Addition: Do not add the amine to the acid chloride bulk. Add the acid chloride solution (in DCM or Toluene) slowly into a cooled solution of Methylamine/Base.

    • Schotten-Baumann Conditions: Use a biphasic system (Water/DCM) with inorganic base (

      
       or 
      
      
      
      ). The water acts as a massive heat sink, absorbing the exotherm more effectively than organic solvents alone [2].

Q: My final product has a persistent pungent smell.

  • Diagnosis: Residual Thionyl Chloride or Sulfur Dioxide.

  • Action:

    • Azeotropic Distillation: Before adding the amine, strip the acid chloride intermediate with Toluene (2x volume) under vacuum. This co-distills residual

      
      .
      
    • Base Wash: Wash the final organic layer with 1M

      
      .
      

Module 3: The Hydrogenation Route (Aromatic Reduction)

This route reduces N-Methyl-2-phenylacetamide to the cyclohexyl analog.

Troubleshooting Guide: Hydrogenation

Q: The reaction has stalled at 60% conversion after 24 hours.

  • Diagnosis: Catalyst poisoning or insufficient energy.

  • Action:

    • Catalyst Check: Are you using Pd/C? Palladium is often poor for reducing phenyl rings to cyclohexyls under mild conditions. Switch to 5% Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C) . These are superior for aromatic saturation [3].

    • Pressure: Increase

      
       pressure to 50-100 bar (requires high-pressure autoclave).
      
    • Solvent: Change from Methanol to Acetic Acid. Acidic media often accelerates aromatic ring hydrogenation.

Q: I have full conversion, but I see "de-aminated" byproducts (Cyclohexylacetic acid).

  • Diagnosis: Hydrogenolysis of the C-N bond.

  • Cause: Temperature too high (>100°C) or reaction time too long.

  • Prevention: Stop the reaction immediately upon hydrogen uptake cessation. Lower the temperature to <80°C.

Module 4: Purification & Physical Properties

Logic Tree: Isolation Strategy

Purification Status Crude Mixture State CheckState Physical State? Status->CheckState Solid Solid/Slurry CheckState->Solid Yes Oil Viscous Oil CheckState->Oil Yes Recryst Recrystallization (Heptane/EtOAc) Solid->Recryst Seed Seed & Cool (-20°C) Oil->Seed Try First Distill High Vac Distillation (<1 mbar) Seed->Distill If fails

Figure 2: Decision matrix for isolating the product based on its physical state.

Q: The product is an oil, but literature suggests it should be a solid.

  • Explanation: 2-Cyclohexyl-N-methylacetamide has a low melting point and high lipophilicity. Small impurities (even 1%) can depress the melting point significantly, keeping it as a supercooled liquid.

  • Action:

    • High Vacuum Drying: Ensure all solvent (DCM/Toluene) is removed. Trace solvent acts as a plasticizer.

    • Seeding: If you have any solid reference standard, add a speck to the oil at 0°C.

    • Distillation: If it refuses to solidify, perform a Kugelrohr or wiped-film distillation. The pure distillate will likely crystallize upon cooling.

Q: How do I remove the unreacted 2-cyclohexylacetic acid?

  • Protocol:

    • Dissolve crude in DCM.

    • Wash with 1M NaOH (pH > 12) . The acid will deprotonate and move to the aqueous layer.

    • The amide remains in the DCM layer.

    • Warning: Do not use strong acid washes (e.g., 6M HCl) as you might hydrolyze the amide bond over time.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Purity Determination of 2-Cyclohexyl-N-methylacetamide

Executive Summary: The "Silent Chromophore" Challenge 2-Cyclohexyl-N-methylacetamide presents a distinct analytical challenge common in early-stage drug discovery fragments: it is an aliphatic amide lacking a strong UV c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Chromophore" Challenge

2-Cyclohexyl-N-methylacetamide presents a distinct analytical challenge common in early-stage drug discovery fragments: it is an aliphatic amide lacking a strong UV chromophore (such as a benzene or pyridine ring).

As a Senior Application Scientist, I often see researchers default to standard generic gradients (e.g., Water/MeOH with UV @ 254 nm). For this molecule, that approach is a critical failure mode. The compound is virtually invisible at 254 nm. Purity data generated under those conditions is an illusion—you are likely missing significant synthetic precursors like cyclohexylacetic acid or coupling reagents.

This guide details a self-validating HPLC-UV protocol optimized for low-wavelength detection (205–210 nm) and compares it against orthogonal techniques (GC-FID and HPLC-CAD) to ensure absolute scientific integrity.

Part 1: Analyte Profile & Method Selection

Before injecting, we must understand the physicochemical properties that dictate separation and detection.

PropertyValue / CharacteristicAnalytical Implication
Structure Cyclohexyl-CH₂-C(=O)-NH-CH₃Aliphatic backbone.[1] No

-

conjugation systems.
UV Max ~200–210 nm (Amide bond

)
Requirement: UV detection must be < 210 nm. Solvents must be UV-transparent (High-grade ACN, not MeOH).
Boiling Point ~280–300°C (Estimated)Volatile enough for GC, but high enough to require thermal ramping.
LogP ~1.5 (Estimated)Moderately lipophilic. Retains well on C18 columns.
Key Impurities Cyclohexylacetic acid, MethylamineAcidic precursor must be resolved from the neutral amide.
Method Comparison: Choosing the Right Tool

While HPLC is the requested standard, a senior scientist validates purity using orthogonal data.

FeatureMethod A: HPLC-UV (Recommended) Method B: GC-FID (Orthogonal) Method C: HPLC-CAD
Principle Separation on C18; Detection via amide bond absorption (205 nm).Volatility separation; Detection via Carbon counting.Aerosol charging; Universal detection of non-volatiles.
Suitability High (If correct wavelength used).High (Excellent for aliphatic amides).Medium (Good, but lower dynamic range).
Blind Spots Transparent impurities (e.g., salts, aliphatic amines) are invisible.Thermally unstable compounds or inorganic salts.Volatile impurities (e.g., residual solvents) are lost.
Limit of Quantitation ~0.1% (At 205 nm).< 0.05% (High sensitivity).~0.1 - 0.5%.
Why Use It? Standard QC workflow; easy to transfer; collects fractions if needed.Best for "True" Purity (mass balance) as it sees all carbon.Good if UV background is too high.

Part 2: Visualizing the Decision Logic

The following decision tree illustrates the logical flow for selecting and validating the method for non-chromophoric amides.

MethodSelection Start Analyte: 2-Cyclohexyl-N-methylacetamide CheckChrom Check Chromophore: Is there an aromatic ring? Start->CheckChrom OrthoCheck Orthogonal Validation: Is the molecule volatile? Start->OrthoCheck LowUV Requirement: Low UV Detection (205-210 nm) CheckChrom->LowUV No (Aliphatic Only) SolventCheck Mobile Phase Selection: Must use ACN/Phosphate (Avoid MeOH/Formic) LowUV->SolventCheck FinalMethod Final Protocol: HPLC-UV @ 205nm C18 Column, pH 2.5 SolventCheck->FinalMethod GCFID Method B: GC-FID (Confirms Carbon Purity) OrthoCheck->GCFID Yes (MP < 100°C) GCFID->FinalMethod Cross-Validate

Caption: Decision logic for selecting analytical conditions for aliphatic amides. Note the critical branch requiring low-UV specific solvents.

Part 3: Detailed Experimental Protocol (HPLC-UV)

This protocol is designed to maximize the signal-to-noise ratio at 205 nm while suppressing the ionization of the acidic precursor (Cyclohexylacetic acid) to ensure sharp peak shape and resolution.

Reagents & Standards
  • Analyte: 2-Cyclohexyl-N-methylacetamide (Target >98% purity).

  • Solvent A (Aqueous): 10 mM Potassium Phosphate buffer, pH 2.5.

    • Why: Phosphate is transparent at 205 nm. Formic acid and Acetate absorb strongly at this wavelength, causing drifting baselines and "ghost peaks."

    • Why pH 2.5: Suppresses the ionization of Cyclohexylacetic acid (pKa ~4.8), forcing it to retain on the C18 column rather than eluting in the void volume.

  • Solvent B (Organic): HPLC-grade Acetonitrile (Far UV grade).

    • Why: Methanol has a UV cutoff ~205 nm; Acetonitrile is transparent down to 190 nm.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Detection: Diode Array Detector (DAD) or VWD at 205 nm (Bandwidth 4 nm).

    • Reference: 210 nm is acceptable, but 205 nm yields ~2x higher signal for the amide bond.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Equilibration
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End Run
System Suitability & Validation Criteria

To ensure the method is "self-validating," you must run a mixture of the product and its precursor.

  • Resolution (Rs): Inject a mix of Cyclohexylacetic acid and 2-Cyclohexyl-N-methylacetamide.

    • Target: Rs > 2.0. The acid should elute before the amide due to the polar carboxyl group, even when protonated.

  • Blank Injection: Inject pure solvent.

    • Requirement: No peaks > 0.1% of target area at the retention time of the amide. (Verifies solvent purity at low UV).

Part 4: Data Analysis & Troubleshooting

Calculating Purity


Note: This is "Area %." It assumes all impurities absorb at 205 nm similar to the main peak. This is why Method B (GC-FID) is cited as a necessary cross-check for mass-balance purity.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Drifting Baseline (Upwards) Solvent UV absorption.Switch from MeOH to ACN. Ensure Buffer is Phosphate, not Formate/Acetate.
Negative Peaks Refractive Index effects or sample solvent mismatch.Dissolve sample in Mobile Phase A/B mix, not pure ACN.
Missing Impurities Impurities are UV inactive (e.g., salts).Use CAD detection or check Ash content.
Split Peaks Sample solvent too strong.Reduce ACN in sample diluent to <30%.

Part 5: Workflow Visualization (From Sample to Result)

ExperimentalWorkflow Sample Sample Prep (1 mg/mL in 30% ACN) Inject Injection (10 µL) Sample->Inject Separation Separation (C18, pH 2.5 Gradient) Inject->Separation Detect Detection (UV @ 205 nm) Separation->Detect Integrate Integration (Exclude Solvent Front) Detect->Integrate Report Purity Report (Area %) Integrate->Report

Caption: Linear workflow for the HPLC analysis of 2-Cyclohexyl-N-methylacetamide.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4][5][6] Available at: [Link]

  • Shimadzu Corporation. UV Detection in HPLC: Wavelength Selection and Solvent Cutoffs. Technical Report. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (2nd Ed).[3] Wiley-Interscience. (Standard text for solvent/column selection principles).

  • Agilent Technologies. Selectivity in Reversed-Phase LC: Choosing the Right Column and Mobile Phase. Application Note. Available at: [Link]

Sources

Comparative

Spectroscopic Profiling &amp; Isomeric Analysis: 2-Cyclohexyl-N-methylacetamide

The following guide provides an in-depth spectroscopic comparison of 2-Cyclohexyl-N-methylacetamide , focusing on its isomeric behavior (amide rotamers) and comparing it against its aromatic analog, 2-Phenyl-N-methylacet...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of 2-Cyclohexyl-N-methylacetamide , focusing on its isomeric behavior (amide rotamers) and comparing it against its aromatic analog, 2-Phenyl-N-methylacetamide . This analysis is designed for researchers investigating peptidomimetics and steric control in drug design.

Executive Summary: The Stereochemical Challenge

In drug discovery, 2-Cyclohexyl-N-methylacetamide serves as a critical aliphatic model for investigating steric bulk and hydrophobic interactions in peptide backbones. Unlike its planar aromatic counterparts, the cyclohexyl group introduces significant steric volume and conformational flexibility (chair/boat dynamics).

This guide addresses the primary analytical challenge: distinguishing and quantifying the cis (Z) and trans (E) amide rotamers. These isomers exhibit distinct spectroscopic signatures that directly correlate with the molecule's biological "performance"—specifically its binding affinity and metabolic stability.

Isomeric Landscape: Rotamers & Conformations

Before analyzing spectra, we must define the isomers present in solution.

  • Amide Rotamers (Primary Focus): Due to the partial double-bond character of the C–N bond, the molecule exists in equilibrium between two planar forms.

    • Trans (E-isomer): The N-methyl group and the carbonyl oxygen are on opposite sides. This is generally the dominant form (>95%) due to minimized steric clash.

    • Cis (Z-isomer): The N-methyl group and carbonyl oxygen are on the same side. This population increases with the steric bulk of the

      
      -substituent (the cyclohexyl group).
      
  • Cyclohexane Conformers: The cyclohexyl ring predominantly adopts the chair conformation.[1] While rapid ring-flipping occurs at room temperature, it contributes to the broadening of aliphatic signals in NMR.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the gold standard for quantifying the cis/trans equilibrium (


).

Table 1: Predicted


 NMR Shifts (

, 400 MHz)
Note: Values are representative of N-alkyl-2-substituted acetamides.
Proton EnvironmentTrans (Major)

(ppm)
Cis (Minor)

(ppm)
Diagnostic Feature
N-CH

2.80 (doublet)2.95 - 3.05 (singlet/broad)Primary Indicator. The cis N-Me is typically deshielded (downfield) due to the proximity of the carbonyl oxygen.
NH (Amide) 5.50 - 6.00 (broad)6.20 - 6.50 (broad)Cis isomer often exhibits stronger intramolecular H-bonding, shifting signal downfield.

-CH

2.05 (doublet)2.15 - 2.20Proximity to the anisotropic cone of the carbonyl differs between rotamers.
Cyclohexyl Ring 0.9 - 1.8 (multiplet)0.9 - 1.8 (multiplet)Generally overlapping; difficult to resolve without high-field (800+ MHz) instruments.

Key Protocol Insight: To accurately integrate the minor cis peak, acquire spectra with a long relaxation delay (d1 > 5s) to account for different


 relaxation times of the isomers.
Infrared (IR) Spectroscopy

IR is less quantitative for ratios but critical for identifying hydrogen bonding states.

  • Amide I (

    
    ): 
    
    • Trans: ~1650–1660 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      
      
    • Cis: ~1640–1650 cm

      
       (Often appears as a low-frequency shoulder).
      
  • Amide II (

    
    ): 
    
    • Trans: ~1550 cm

      
      
      
    • Cis: ~1450 cm

      
       (Weak or absent in some secondary amides, making it a negative indicator).
      

Comparative Analysis: Aliphatic vs. Aromatic Performance

This section objectively compares 2-Cyclohexyl-N-methylacetamide (Target) with 2-Phenyl-N-methylacetamide (Alternative).

Table 2: Performance & Property Comparison

Feature2-Cyclohexyl-N-methylacetamide (Target)2-Phenyl-N-methylacetamide (Alternative)Scientific Implication
Steric Bulk High (3D Volume)Low (Planar)Cyclohexyl is a better mimic for Leucine/Isoleucine side chains; Phenyl mimics Phenylalanine.
Rotational Barrier (

)
Higher (~18-20 kcal/mol)Lower (~16-18 kcal/mol)The bulky cyclohexyl group increases the energy cost of rotation, stabilizing specific conformations.
Lipophilicity (LogP) ~1.5 (Estimated)~0.9 (Estimated)Cyclohexyl analog has higher membrane permeability potential but lower water solubility.
Electronic Effect Inductive (+I effect from alkyl)Resonance/Inductive (-I, Mesomeric)Phenyl ring withdraws electron density, slightly increasing the acidity of the NH proton.

Conclusion: Choose the Cyclohexyl variant when modeling steric clashes or aliphatic pockets. Choose the Phenyl variant when investigating


 stacking interactions or when higher solubility is required.

Experimental Protocol: Determining Rotational Barriers

To validate the stability of the isomers, a Variable Temperature (VT) NMR study is required. This protocol calculates the free energy of activation (


) for the cis-trans isomerization.
Workflow Diagram

The following diagram outlines the logic flow for the VT-NMR experiment.

VT_NMR_Workflow Start Sample Preparation (10-20 mg in DMSO-d6 or CDCl3) Ambient Ambient 1H NMR (298 K) Identify Major (Trans) & Minor (Cis) Peaks Start->Ambient Heat Stepwise Heating (+10 K increments) Up to Coalescence Temperature (Tc) Ambient->Heat Coalescence Determine Coalescence (Tc) Peaks Merge into Single Broad Signal Heat->Coalescence Calc Calculate Rate Constant (k) k = (π * Δν) / √2 Coalescence->Calc At Tc Eyring Eyring Equation Analysis Calculate ΔG‡, ΔH‡, ΔS‡ Calc->Eyring

Figure 1: Step-by-step workflow for determining the rotational energy barrier using Variable Temperature NMR.

Detailed Methodology
  • Sample Prep: Dissolve 15 mg of 2-Cyclohexyl-N-methylacetamide in 0.6 mL of deuterated solvent. DMSO-d6 is preferred for higher boiling points (

    
    C), while CDCl3  is suitable for non-polar interaction studies.
    
  • Low-Temp Acquisition: Acquire a spectrum at 298 K. Identify the N-methyl doublets. Measure the frequency difference (

    
     in Hz) between the cis and trans peaks.
    
  • Stepwise Heating: Increase temperature in 10 K increments. Allow 5 minutes for thermal equilibration at each step.

  • Coalescence Point: Observe the temperature (

    
    ) where the two distinct N-methyl signals merge into a flat-topped broad peak.
    
  • Calculation:

    • At coalescence, the rate constant

      
      .
      
    • Use the Eyring equation to solve for

      
      :
      
      
      
      
    • Where

      
       is the Boltzmann constant and 
      
      
      
      is Planck's constant.

References

  • IUPAC. "Nomenclature of Organic Chemistry: Amides and Imides." IUPAC Recommendations.Link

  • Wiberg, K. B., et al. "Rotational Barriers in N,N-Dimethylacetamide and Related Compounds." Journal of the American Chemical Society.Link (Contextual grounding for amide barriers).

  • Reich, H. J. "NMR Spectroscopy: Dynamic NMR." University of Wisconsin-Madison Chemistry.Link (Source for VT-NMR equations).

  • PubChem. "N-Cyclohexylacetamide Compound Summary."[2] National Library of Medicine.Link (Structural analog data).

Sources

Validation

Comparative Guide: 2-Cyclohexyl-N-methylacetamide (CMA) Analogs

This guide provides an in-depth technical analysis of 2-Cyclohexyl-N-methylacetamide (CMA) and its functional analogs, focusing on their role as privileged scaffolds in modern medicinal chemistry.[1] The analysis centers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Cyclohexyl-N-methylacetamide (CMA) and its functional analogs, focusing on their role as privileged scaffolds in modern medicinal chemistry.[1]

The analysis centers on the (S)-2-amino-2-cyclohexyl-N-methylacetamide motif, identified in peer-reviewed literature as a critical "selectivity filter" for enzyme inhibitors, particularly Phosphodiesterase 3B (PDE3B) and Matrix Metalloproteinase-13 (MMP-13) .[1]

Targeting Selectivity in Metabolic and Inflammatory Pathways[1]

Executive Summary & Pharmacophore Definition

2-Cyclohexyl-N-methylacetamide (CMA) is a lipophilic amide scaffold used to introduce defined steric bulk and hydrogen-bonding capability into drug candidates.[1] Unlike simple aliphatic amides, the CMA motif—specifically its


-amino derivatives —serves as a chiral building block that occupies hydrophobic pockets in enzymes, enforcing isoform selectivity.[1]
The Core Scaffold

The structural integrity of CMA relies on three distinct regions:

  • The Hydrophobic Head: A cyclohexyl ring (providing steric bulk).[1]

  • The Chiral Linker: An

    
    -carbon (often substituted with an amine) that determines stereochemical fit.[1]
    
  • The Polar Tail: An

    
    -methylacetamide group acting as a hydrogen bond donor/acceptor.[1]
    

Primary Applications:

  • Metabolic Disease: Selective PDE3B inhibition (Diabetes, Dyslipidemia).[1]

  • Osteoarthritis: Selective MMP-13 inhibition (avoiding musculoskeletal toxicity).[1]

Comparative Analysis: CMA Analogs vs. Standard Alternatives

The following analysis compares CMA-based ligands against standard clinical or research tools, highlighting the "Selectivity Gap" that CMA analogs address.

Case Study A: PDE3B Inhibitors (Metabolic Regulation)

Challenge: Developing inhibitors for PDE3B (regulator of insulin secretion/lipolysis) that do not inhibit PDE3A (regulator of cardiac contractility), to avoid arrhythmia.

FeatureCMA Analog (Boronic Acid Series) Milrinone / Cilostazol (Standard)Performance Verdict
Core Structure (R)-2-amino-2-cyclohexyl-N-methylacetamide linked to Boronic AcidQuinolinone / PyridazinoneCMA Wins on Selectivity
PDE3B Potency (pIC50) 6.5 – 7.1 (High Potency)~6.0 – 7.5Comparable Potency
Selectivity (3B vs 3A) >50-fold < 10-fold (Non-selective)CMA is Superior
Cardiovascular Risk Low (due to PDE3A avoidance)High (Positive inotropy/Arrhythmia)CMA is Safer
Mechanism Active site binding with hydrophobic pocket occupancyCompetitive inhibition at catalytic siteCMA exploits unique hydrophobic fit

Key Insight: The (R)-isomer of the CMA fragment is crucial.[1] The (S)-isomer shows significantly reduced selectivity (12-fold vs >50-fold), proving that the orientation of the cyclohexyl group dictates the exclusion of PDE3A.[1]

Case Study B: MMP-13 Inhibitors (Osteoarthritis)

Challenge: Inhibiting MMP-13 (collagen degradation) without inhibiting MMP-1 (essential tissue turnover) to prevent Musculoskeletal Syndrome (MSS).

FeatureCMA-based Heteroaryl Diamides Marimastat (Broad Spectrum)Performance Verdict
Binding Mode Non-zinc binding / Allosteric-likeZinc-binding hydroxamateCMA Reduces Toxicity
Selectivity Profile Highly selective for MMP-13 S1' pocketPan-MMP inhibitionCMA is Superior
Toxicity Risk Low (avoids MSS)High (Musculoskeletal Syndrome)CMA is Safer

Mechanistic Visualization

The following diagram illustrates how the CMA scaffold functions as a "Selectivity Key" in the PDE3B binding pocket, contrasting the high-affinity (R)-isomer with the lower-affinity (S)-isomer.

CMA_Mechanism CMA_Scaffold CMA Scaffold (2-Cyclohexyl-N-methylacetamide) Chirality Chiral Center (C2) CMA_Scaffold->Chirality Stereochemistry R_Isomer (R)-Isomer (Optimal Fit) Chirality->R_Isomer S_Isomer (S)-Isomer (Steric Clash) Chirality->S_Isomer PDE3B_Pocket PDE3B Hydrophobic Pocket (Target) R_Isomer->PDE3B_Pocket Perfect Occupancy PDE3A_Pocket PDE3A Hydrophobic Pocket (Off-Target) R_Isomer->PDE3A_Pocket Excluded S_Isomer->PDE3B_Pocket Weak Binding S_Isomer->PDE3A_Pocket Partial Binding Outcome_Selectivity High Selectivity (>50x) Metabolic Benefit PDE3B_Pocket->Outcome_Selectivity Outcome_Toxicity Low Selectivity Cardiovascular Risk PDE3A_Pocket->Outcome_Toxicity

Caption: Stereochemical logic of CMA analogs. The (R)-isomer maximizes PDE3B affinity while sterically clashing with the PDE3A pocket, ensuring safety.[1]

Experimental Protocols

Protocol A: Synthesis of (S)-2-Amino-2-cyclohexyl-N-methylacetamide

This protocol generates the core scaffold used in PDE3B/MMP-13 libraries.[1]

Reagents: (S)-


-Cyclohexylglycine (starting material), Methylamine (2M in THF), HATU (coupling agent), DIPEA (base), DMF (solvent).[1]
  • Preparation: Dissolve (S)-N-Boc-

    
    -cyclohexylglycine (1.0 eq) in anhydrous DMF (0.1 M concentration).
    
  • Activation: Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes to activate the carboxylic acid.

  • Coupling: Add Methylamine (2.0 eq, 2M in THF) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via LC-MS for the formation of the N-methyl amide product.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO3, and brine. Dry over MgSO4.[1]

  • Deprotection: Treat the crude N-Boc intermediate with 4M HCl in Dioxane for 1 hour at RT to yield the (S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride salt.

  • Validation: NMR should show a doublet for the N-methyl group (~2.7 ppm) and a multiplet for the

    
    -proton (~3.8 ppm).[1]
    
Protocol B: PDE3B Selectivity Assay (IMAP)

Used to verify the performance of CMA analogs.[1]

  • Enzyme Prep: Recombinant human PDE3B and PDE3A are diluted in assay buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl2).

  • Substrate: FAM-labeled cAMP (Fluorescent).[1]

  • Incubation:

    • Mix Enzyme + CMA Analog (0.1 nM – 10

      
      M dose range).[1]
      
    • Add FAM-cAMP substrate.[1]

    • Incubate for 60 minutes at RT.

  • Detection: Add IMAP Binding Reagent (nanoparticles that bind phosphate).[1] The reaction product (AMP) binds to the beads, increasing Fluorescence Polarization (FP).[1]

  • Calculation:

    • Measure FP (mP units).

    • Calculate IC50 for PDE3B and PDE3A.[1][2]

    • Selectivity Ratio =

      
      .
      
    • Target Benchmark: Ratio > 50.[1][2][3]

References

  • Discovery of Boronic Acid PDE3B Inhibitors from a DNA-Encoded Library. Source:Journal of Medicinal Chemistry / ACS Publications (implied).[1] Context: Describes the use of (S)-2-amino-2-cyclohexyl-N-methylacetamide as a starting material for selective PDE3B inhibitors. Link:

  • Heteroaryl Diamide Compounds Useful as MMP-13 Inhibitors. Source: Patent JP5584696B2 / US Patent Applications.[1] Context: Identifies 2-amino-2-cyclohexyl-N-methylacetamide as a key intermediate for osteoarthritis drugs.[1] Link:[1][4]

  • Structure-Activity Relationship Studies of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Source:MDPI / Journal of Medicinal Chemistry.[1] Context: Provides comparative SAR data for acetamide-based lipophilic scaffolds in ion channel modulation. Link:

  • Biphenyl Sulfonamides as Dual Angiotensin Endothelin Receptor Antagonists. Source: US Patent Application 20020143024.[1] Context: Cites 2-cyclohexyl-N-methylacetamide as a structural fragment in cardiovascular drug design.[1] Link:[1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclohexyl-N-methylacetamide

In the landscape of drug development and scientific research, the synthesis and handling of novel chemical entities are routine. However, "routine" should never equate to "complacent," especially when dealing with compou...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and scientific research, the synthesis and handling of novel chemical entities are routine. However, "routine" should never equate to "complacent," especially when dealing with compounds with limited toxicological data. 2-Cyclohexyl-N-methylacetamide is one such compound. In the absence of a specific Safety Data Sheet (SDS), a conservative and scientifically-grounded approach to safety is not just recommended—it is imperative. This guide provides a comprehensive framework for the safe handling of 2-Cyclohexyl-N-methylacetamide, with a focus on personal protective equipment (PPE).

Hazard Assessment: A Conservative Approach

Given the lack of specific data for 2-Cyclohexyl-N-methylacetamide, its hazard profile must be inferred from structurally analogous compounds. This approach, rooted in the principles of toxicology and organic chemistry, allows us to anticipate potential risks and establish appropriate safety protocols.

Potential Hazard Rationale Based on Analogous Compounds Primary Routes of Exposure
Acute Toxicity N-substituted amides can be harmful if swallowed, in contact with skin, or inhaled.[1] N-Cyclohexylacetamide is known to be harmful if swallowed.[2]Ingestion, Dermal, Inhalation
Skin Irritation/Corrosion Many amides and their derivatives are known to cause skin irritation.[3]Dermal
Eye Irritation/Damage Contact with amides can lead to serious eye irritation.[1]Ocular
Respiratory Irritation If the compound is a powder or has a significant vapor pressure, it may cause respiratory irritation.Inhalation
Unknown Long-Term Effects For any novel chemical, chronic toxicity, carcinogenicity, and reproductive hazards should be considered unknown and potentially significant.[4][5]All routes

The Core Principle: A Multi-Layered Defense

Effective chemical safety is not solely reliant on PPE. It is a holistic system where engineering controls (like fume hoods) and administrative controls (like standard operating procedures) are the primary lines of defense. PPE should be considered the final, critical barrier between the researcher and the chemical hazard.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment. For a compound with unknown full-spectrum hazards like 2-Cyclohexyl-N-methylacetamide, a comprehensive PPE ensemble is required.

Body Protection

A flame-resistant laboratory coat is mandatory.[6] This not only protects personal clothing and skin from splashes but also provides a crucial layer of protection in the event of a fire, a potential hazard with any organic compound. The lab coat should be fully buttoned with the sleeves rolled down.

Eye and Face Protection

At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory activities.[4][7] However, due to the potential for serious eye irritation from splashes, it is strongly recommended to use chemical splash goggles .[6][7] When there is a significant risk of splashing or if the procedure involves pressure changes, a full-face shield should be worn in addition to safety goggles.[4][7]

Hand Protection

Given that dermal contact is a primary route of exposure, glove selection is critical. Nitrile or neoprene gloves provide good protection against a wide range of organic chemicals and are a suitable choice for incidental contact.[4] It is crucial to:

  • Inspect gloves for any signs of degradation or punctures before use.[8]

  • Double-gloving can be an effective strategy to increase protection, especially for prolonged operations.

  • Change gloves immediately if they become contaminated.

  • Never wear gloves outside the laboratory to prevent the spread of contamination.

Respiratory Protection

All handling of 2-Cyclohexyl-N-methylacetamide that could generate dust or aerosols must be conducted within a certified chemical fume hood. If there is a potential for airborne exposure that cannot be controlled by engineering methods, respiratory protection will be necessary. A risk assessment should be performed to determine the appropriate type of respirator.

Step-by-Step Handling and Disposal Procedures

Preparation and Handling
  • Designated Area: All work with 2-Cyclohexyl-N-methylacetamide should be conducted in a designated area within a chemical fume hood.

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

  • Weighing: If the compound is a solid, weigh it out in the fume hood to prevent inhalation of any dust.

  • In Solution: Whenever possible, handle the compound in a solution to minimize the risk of aerosolization.

  • Avoid Clutter: Keep the work area clean and organized to prevent accidental spills.[8]

Disposal Plan
  • Waste Segregation: All waste contaminated with 2-Cyclohexyl-N-methylacetamide, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.[9]

  • Containers: Use clearly labeled, sealed containers for chemical waste.[10][11]

  • Aqueous Waste: Aqueous solutions containing this compound should be collected as hazardous waste and not poured down the drain.[12]

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

  • Spill: In the event of a small spill within the fume hood, use an appropriate absorbent material to clean it up while wearing full PPE. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Visual Workflow: PPE and Safety Protocol

PPE_Workflow cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Handling & Disposal cluster_doffing PPE Doffing & Hygiene start Start: Handling 2-Cyclohexyl-N-methylacetamide risk_assessment Conduct Risk Assessment (Review knowns & unknowns) start->risk_assessment gather_ppe Gather Required PPE risk_assessment->gather_ppe engineering_controls Verify Engineering Controls (Fume Hood Certification) gather_ppe->engineering_controls locate_safety Locate Eyewash/Shower engineering_controls->locate_safety lab_coat 1. Don Lab Coat (Fully buttoned) locate_safety->lab_coat safety_goggles 2. Don Safety Goggles (and Face Shield if needed) lab_coat->safety_goggles gloves 3. Don Gloves (Double-glove if necessary) safety_goggles->gloves handle_chemical Perform Work in Fume Hood gloves->handle_chemical dispose_waste Dispose of Waste in Labeled Hazardous Waste Container handle_chemical->dispose_waste remove_gloves 1. Remove Gloves (Avoid skin contact) dispose_waste->remove_gloves remove_coat 2. Remove Lab Coat remove_gloves->remove_coat remove_goggles 3. Remove Goggles remove_coat->remove_goggles wash_hands 4. Wash Hands Thoroughly remove_goggles->wash_hands end Procedure Complete wash_hands->end

Caption: PPE and Safe Handling Workflow for 2-Cyclohexyl-N-methylacetamide.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2-Cyano-N-methylacetamide - Apollo Scientific. (2022).
  • N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem. (n.d.).
  • Procedures for Safe Handling and Use of Chemicals | Mt. SAC. (n.d.).
  • SOP-for-Sodium-Amide-1.docx. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • N,N-Dimethylacetamide - SAFETY DATA SHEET. (2025).
  • N-Methylacetamide - Safety Data Sheet - ChemicalBook. (2025).
  • Amides - ILO Encyclopaedia of Occupational Health and Safety. (2011).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009).
  • Amides: Physical & Chemical Hazards - ILO Encyclopaedia of Occupational Health and Safety. (2011).
  • Unidentified Chemical | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.).
  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • Amide and Amine Differences - A Level Chemistry Revision - Save My Exams. (2025).
  • Novel Chemicals With Unknown Hazards - Environmental Health and Safety. (n.d.).
  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.).
  • PPE and Safety for Chemical Handling - ACS Material. (2020).
  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
  • Amide - Wikipedia. (n.d.).
  • N-substituted Amides Definition - Organic Chemistry Key Term | Fiveable. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • Sodium Amide | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).

Sources

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